Z-Gly-gln-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(21)22)18-13(20)8-17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,23)(H,18,20)(H,21,22)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMPQNRKDGXXFG-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Z-Gly-Gln-OH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Benzyloxycarbonyl-Glycyl-L-Glutamine (Z-Gly-Gln-OH) is a protected dipeptide of significant interest in the fields of biochemistry and pharmaceutical sciences. This guide provides a comprehensive overview of its chemical structure, molecular weight, and physicochemical properties. It details the principles of its synthesis and purification, along with the analytical methods for its characterization. The primary biological role of Z-Gly-Gln-OH as a substrate for transglutaminases is discussed in detail, including its mechanism of action. Furthermore, this guide explores its applications as a crucial building block in peptide synthesis and its potential, though less explored, neuroprotective effects and utility in enzyme inhibitor screening and targeted drug delivery systems.
Chemical Structure and Molecular Properties
Z-Gly-Gln-OH is a dipeptide composed of glycine and L-glutamine. The N-terminus of the glycine residue is protected by a benzyloxycarbonyl (Z) group, which is a common amine protecting group in peptide synthesis. This protection prevents unwanted side reactions during the coupling of amino acids.[1] The C-terminus of the glutamine residue remains as a free carboxylic acid (-OH).
The molecular formula for Z-Gly-Gln-OH is C₁₅H₁₉N₃O₆.
Molecular Weight:
The molecular weight is calculated from the sum of the atomic weights of its constituent atoms:
-
Carbon (C): 15 * 12.011 = 180.165
-
Hydrogen (H): 19 * 1.008 = 19.152
-
Nitrogen (N): 3 * 14.007 = 42.021
-
Oxygen (O): 6 * 15.999 = 95.994
Total Molecular Weight = 337.33 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of Z-Gly-Gln-OH is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉N₃O₆ | |
| Molecular Weight | 337.33 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 131-132 °C | |
| Solubility | Slightly soluble in water, chloroform, and methanol. | |
| Optical Rotation | [α]²⁰/D ~ -3.9° (c=1 in DMF) |
Synthesis and Purification
The synthesis of Z-Gly-Gln-OH is typically achieved through standard solution-phase peptide synthesis methodologies. The benzyloxycarbonyl (Z) group serves as a robust protecting group for the amino terminus of glycine, preventing self-polymerization and directing the reaction to the desired peptide bond formation.[1]
General Synthesis Protocol
A common approach involves the coupling of Z-glycine with L-glutamine. The carboxyl group of Z-glycine is activated to facilitate the formation of the amide bond with the amino group of L-glutamine.
Step-by-Step Methodology:
-
Activation of Z-Glycine: Z-glycine is reacted with a coupling agent, such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like dicyclohexylcarbodiimide (DCC), to form an activated ester (e.g., Z-Gly-OSu). This step enhances the electrophilicity of the carboxyl carbon.
-
Coupling Reaction: The activated Z-glycine is then reacted with L-glutamine in a suitable solvent, often an aqueous-organic mixture, in the presence of a base to neutralize the forming acid and maintain a favorable pH for the reaction.
-
Work-up and Isolation: After the reaction is complete, the crude product is isolated. This typically involves acidification to precipitate the product, followed by filtration.
-
Purification: The crude Z-Gly-Gln-OH is purified, commonly by recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts.
Purification and Quality Control
The purity of the final product is crucial for its intended applications. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of Z-Gly-Gln-OH. Thin-layer chromatography (TLC) can also be used for rapid monitoring of the reaction progress and purification fractions.
Analytical Characterization
A comprehensive structural elucidation and confirmation of Z-Gly-Gln-OH involves a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyloxycarbonyl group, the methylene protons of glycine and the benzyl group, and the methine and methylene protons of the glutamine residue. The amide protons will also be visible, and their chemical shifts can be sensitive to the solvent and temperature.
-
¹³C NMR: The carbon NMR spectrum will display resonances for all 15 carbon atoms in the molecule, including the carbonyl carbons of the carbamate, the two peptide bonds, and the carboxylic acid, as well as the aromatic carbons and the aliphatic carbons of the amino acid residues.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.
-
Expected Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 338.14.
-
Fragmentation Pattern: The fragmentation of Z-Gly-Gln-OH in tandem MS (MS/MS) would likely involve the cleavage of the peptide bonds, leading to the formation of b- and y-ions. The loss of the benzyloxycarbonyl group is also a probable fragmentation pathway. Analysis of these fragment ions allows for the confirmation of the amino acid sequence.
Biological Activity and Mechanism of Action
The primary and most well-documented biological role of Z-Gly-Gln-OH is as a substrate for transglutaminases (TGases).
Substrate for Transglutaminases
Transglutaminases are a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.[2] Z-Gly-Gln-OH serves as a well-characterized acyl donor substrate for these enzymes. The glutamine residue of Z-Gly-Gln-OH is recognized by the active site of the transglutaminase.
Sources
Physicochemical properties of Z-Gly-Gln-OH for peptide synthesis
This guide details the physicochemical properties, synthetic utility, and handling protocols for Z-Gly-Gln-OH (
Technical Guide for Peptide Chemists & Biochemists
Executive Summary & Molecular Identity
Z-Gly-Gln-OH is a protected dipeptide intermediate used primarily in solution-phase peptide synthesis and as a structural probe in enzymatic specificity studies. It is distinct from its regioisomer, Z-Gln-Gly-OH (the standard transglutaminase substrate), a common point of confusion in procurement and assay design.
This compound combines the acid-stable, hydrogenolysis-labile Carbobenzoxy (Z or Cbz) protecting group with the flexible Glycine linker and the polar, reactive Glutamine residue. Its handling requires specific attention to solubility profiles and the prevention of amide side-chain degradation.
Core Physicochemical Data
| Property | Data |
| Chemical Name | |
| Sequence | Z-Gly-Gln-OH |
| CAS Number | 6154-39-8 (Note: Distinct from Z-Gln-Gly-OH, CAS 6610-42-0) |
| Molecular Formula | |
| Molecular Weight | 337.33 g/mol |
| Physical State | White to off-white powder |
| Solubility | Low in water; Soluble in DMF, DMSO, warm alcohols |
| pKa (Predicted) | ~3.6 (Carboxyl), ~9.5 (Amide/Amine typically masked) |
| Storage | -20°C, Desiccated (Hygroscopic potential) |
Structural Architecture & Isomer Criticality
The "Isomer Trap" in Enzymatic Assays
A critical distinction must be made between Z-Gly-Gln-OH and Z-Gln-Gly-OH.
-
Z-Gln-Gly-OH (CAS 6610-42-0): The canonical "Folk" substrate for Transglutaminase (TGase). The Glutamine is N-terminal (protected), acting as the acyl donor.
-
Z-Gly-Gln-OH (CAS 6154-39-8): The Glutamine is C-terminal. While it can serve as a substrate in specificity profiling, it is not the standard reference material for TGase colorimetric assays.
Structural Visualization
The following diagram illustrates the synthesis logic and the structural difference between the target molecule and its common isomer.
Figure 1: Structural composition of Z-Gly-Gln-OH highlighting the C-terminal Glutamine and the distinction from the TGase substrate Z-Gln-Gly-OH.
Synthetic Utility & Protocols
Synthesis via Active Ester Method
The most robust synthesis route avoids racemization of the Glutamine residue by coupling Z-Gly-OSu (N-hydroxysuccinimide ester) with free Glutamine.
Protocol: Synthesis of Z-Gly-Gln-OH
-
Reagents: Z-Gly-OSu (1.0 eq), L-Glutamine (1.2 eq), Triethylamine (TEA, 2.0 eq).
-
Solvent System: THF:Water (2:1 v/v). Why: Z-Gly-OSu is soluble in THF; free Gln requires water.
-
Procedure:
-
Dissolve L-Glutamine in water containing TEA.
-
Add Z-Gly-OSu dissolved in THF dropwise to the aqueous solution.
-
Stir at room temperature for 12–24 hours.
-
Workup: Evaporate THF. Acidify the aqueous residue with 1N HCl to pH 2–3.
-
Isolation: The product, Z-Gly-Gln-OH, typically precipitates upon acidification. If oiling occurs, extract with Ethyl Acetate, wash with brine, dry over
, and recrystallize from EtOAc/Petroleum Ether.
-
Deprotection (Hydrogenolysis)
To access H-Gly-Gln-OH (Free dipeptide):
-
Catalyst: 10% Pd/C (10% w/w of peptide).
-
Solvent: Methanol or Methanol/Water (if solubility is poor).
-
Condition:
atmosphere (balloon pressure) for 2–4 hours. -
Caution: Filter catalyst carefully (pyrophoric) through Celite.
Handling the "Glutamine Challenge"
Working with Z-Gly-Gln-OH requires mitigating two primary risks: Solubility Aggregation and Side-Chain Instability .
Solubility & Aggregation
Glutamine peptides are notorious for forming intermolecular hydrogen bond networks via their primary amide side chains (
-
Observation: The powder may appear fluffy but resists dissolution in pure DCM or Chloroform.
-
Solution: Use "Chaotropic Solvation."
-
Dissolve in DMF or DMSO.
-
If using in SPPS or coupling reactions in DCM, add a small amount of LiCl (0.4M) or Pseudoproline strategies to disrupt H-bonds.
-
Stability Risks (Deamidation & Nitrile Formation)
Unlike N-terminal Glutamine, which forms Pyroglutamate (pGlu), the C-terminal Glutamine in Z-Gly-Gln-OH is susceptible to:
-
Deamidation: Hydrolysis of the side chain amide to acid (forming Z-Gly-Glu-OH) under basic conditions (pH > 10).
-
Nitrile Formation: Under strong activation (e.g., using DCC without HOBt), the side chain amide (
) can dehydrate to a nitrile ( ).
Figure 2: Major degradation pathways for C-terminal Glutamine peptides. Avoid high pH and use HOBt/Oxyma during activation to prevent nitrile formation.
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese.[1] Berichte der deutschen chemischen Gesellschaft. (Foundational Z-group chemistry).
-
Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry. (Establishes Z-Gln-Gly as the standard substrate, distinguishing it from Z-Gly-Gln).
-
Wünsch, E. (1974). Synthese von Peptiden.[1][2][] In: Houben-Weyl Methoden der organischen Chemie. Vol 15/1. Thieme Stuttgart. (Detailed protocols for Z-Gly-OSu coupling).
-
Sigma-Aldrich (Merck). Product Specification: Z-Gln-Gly-OH vs Z-Gly-Gln-OH. (Verification of CAS 6610-42-0 vs 6154-39-8).
Sources
A Senior Application Scientist's Guide to Z-Gly-Gln-OH in Transglutaminase Assays: From Core Principles to Advanced Applications
Welcome to an in-depth exploration of Nα-Benzyloxycarbonyl-L-glutaminyl-glycine (Z-Gln-Gly-OH), a cornerstone dipeptide substrate for the robust characterization of transglutaminase (TGase) activity. This guide is designed for researchers, scientists, and drug development professionals who seek not just to perform an assay, but to understand its mechanistic underpinnings, validate its outputs, and adapt its principles to diverse research questions. As field-proven insights are paramount, we will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Part 1: The Molecular Players - Understanding Z-Gly-Gln-OH and Transglutaminase
At the heart of numerous biological processes, from blood clotting and wound healing to the pathology of autoimmune disorders like celiac disease, lies the transglutaminase enzyme family.[1][2] These enzymes, classified as transferases (EC 2.3.2.13), catalyze the formation of a covalent isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine (Gln) residue and the ε-amino group of a lysine (Lys) residue.[3][4] This action results in the post-translational modification or cross-linking of proteins.[3]
To study these crucial enzymes, a reliable and specific substrate is required. Z-Gln-Gly-OH (often abbreviated as Z-QG) has emerged as a widely used and effective tool for this purpose.[5][6]
Why Z-Gln-Gly-OH? The Rationale of a Superior Substrate
Z-Gln-Gly-OH is a synthetic dipeptide that acts as a γ-glutamyl donor.[5][7] Its design is a masterful example of biochemical utility:
-
The Glutamine Residue : Provides the essential γ-carboxamide group that is the primary recognition and reaction site for the TGase.
-
The Glycine Residue : Offers a simple, non-bulky C-terminal neighbor, ensuring good solubility and accessibility to the enzyme's active site.
-
The N-terminal 'Z' Group (Benzyloxycarbonyl) : This protecting group serves a critical function. It blocks the α-amino group of the glutamine, preventing it from participating in unwanted side reactions such as polymerization, thereby directing the enzymatic activity specifically to the γ-carboxamide group.
The fundamental reaction catalyzed by TGase involves an acyl-transfer mechanism. The enzyme's active site cysteine residue attacks the γ-carboxamide of the glutamine in Z-Gln-Gly-OH, forming a covalent thioester intermediate and releasing ammonia. This intermediate is then resolved by a nucleophilic attack from a primary amine. In the absence of a lysine-containing substrate, other primary amines can serve as the acyl acceptor, a feature ingeniously exploited in enzymatic assays.[8][9]
Part 2: The Cornerstone Assay: The Hydroxamate Method for Colorimetric TGase Detection
The most common, robust, and cost-effective method for quantifying TGase activity using Z-Gln-Gly-OH is the hydroxamate assay.[10][11] This endpoint assay is based on the ability of TGase to use hydroxylamine (NH₂OH) as an amine donor substrate.
Principle of the Assay
The assay proceeds in two distinct, sequential stages:
-
Enzymatic Reaction : In the presence of TGase, hydroxylamine attacks the enzyme-substrate thioester intermediate. This resolves the intermediate and forms a stable γ-glutamyl hydroxamate product, specifically Z-L-glutamyl-(γ-hydroxamate)-glycine.[10][11]
-
Chromogenic Detection : The reaction is terminated by adding an acidic solution of ferric chloride (FeCl₃). The hydroxamate functional group in the product acts as a chelating agent, forming a deep-red or brown-colored complex with the Fe³⁺ ions.[10][12] The intensity of this color, which is directly proportional to the amount of product formed, is quantified by measuring its absorbance at approximately 525 nm.[11][12]
Experimental Protocol: A Validated Step-by-Step Guide
This protocol is designed for a 96-well plate format but can be scaled. A critical component of a self-validating system is the inclusion of proper controls and a standard curve.
1. Reagent Preparation & Rationale:
| Reagent | Stock Concentration | Final Concentration | Rationale & In-Depth Insight |
| Tris Buffer | 1 M, pH 6.0 | 100-200 mM | Why pH 6.0? While TGase can function over a range, pH 6.0 is optimal for the hydroxamate assay with microbial TGase, balancing enzyme activity and the stability of the final colored complex.[12] For tissue TG2, a pH closer to 7.4 may be used.[13] |
| Z-Gln-Gly-OH | 100 mM (in buffer) | 30 mM | Substrate Saturation: This concentration is typically well above the Km for most TGases, ensuring the reaction rate is proportional to enzyme concentration, not limited by substrate availability.[12] |
| Hydroxylamine | 1 M (pH adjusted to 6.0) | 100 mM | Acyl Acceptor: Provided in vast excess to drive the reaction towards hydroxamate formation. The pH must be adjusted to prevent altering the overall reaction pH.[12] |
| Glutathione (GSH) | 100 mM | 10 mM | Redox Stability: The active site cysteine of TGase is susceptible to oxidation. GSH (or DTT) maintains a reducing environment, preventing inactivation and ensuring consistent activity.[12][14] |
| CaCl₂ (for TG2) | 1 M | 5-10 mM | Essential Cofactor: Tissue TG2 requires Ca²⁺ for the conformational change that exposes its active site.[9] Microbial TGase is Ca²⁺-independent. |
| Enzyme Sample | Variable | Variable | Dilute in a suitable buffer (e.g., Tris) immediately before use. Keep on ice to prevent activity loss. |
| Termination Reagent | 1.5 M HCl, 6% TCA, 2.5% FeCl₃ | 1:1 ratio with sample | Trifunctional Role: The HCl and Trichloroacetic Acid (TCA) halt the enzymatic reaction by denaturing the TGase. The FeCl₃ simultaneously initiates color development.[12] |
| Standard | 10 mM L-Glutamic acid γ-monohydroxamate | 0-2 mM range | Absolute Quantification: This is the actual product of the reaction. A standard curve is essential for converting absorbance values into absolute product concentration (µmol), which is required to calculate specific activity.[10][14] |
2. Assay Procedure:
-
Prepare the Standard Curve: In separate wells, perform serial dilutions of the L-Glutamic acid γ-monohydroxamate standard in the reaction buffer to final concentrations ranging from 0 to 2.0 µmol in the final assay volume.
-
Prepare Reaction Master Mix: For N reactions, combine (N+1) volumes of Tris buffer, Z-Gln-Gly-OH, Hydroxylamine, and GSH (and CaCl₂ if using TG2).
-
Set Up Assay Plate:
-
Blank Wells: Add 100 µL of Master Mix. Add 50 µL of the buffer used to dilute the enzyme.
-
Sample Wells: Add 100 µL of Master Mix.
-
-
Initiate the Reaction: Add 50 µL of the appropriately diluted TGase solution to the sample wells. Mix gently.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes.[12] The ideal time should be determined empirically to ensure the reaction is within the linear range.
-
Terminate and Develop Color: Stop the reaction by adding 150 µL of the Termination Reagent to all wells (standards, blanks, and samples). A color should develop immediately.
-
Read Absorbance: After a brief incubation (5 minutes) to ensure complete color development, measure the absorbance at 525 nm using a microplate reader.
3. Data Analysis and Calculation:
-
Process Raw Data: Subtract the average absorbance of the blank wells from all sample and standard wells.
-
Generate Standard Curve: Plot the background-subtracted absorbance of the standards against their known concentration (µmol). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Product Formed: Use the standard curve equation to calculate the amount of hydroxamate product (in µmol) formed in each sample well.
-
Determine Enzyme Activity: One unit (U) of TGase activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of hydroxamate per minute at 37°C.[10][11]
Activity (U/mL) = (µmol of product formed) / (Incubation time in min × Volume of enzyme in mL)
Specific Activity (U/mg) = Activity (U/mL) / (Concentration of protein in mg/mL)
Part 3: Advanced Applications and Alternative Methodologies
While the hydroxamate assay is a workhorse, Z-Gly-Gln-OH can be employed in more sophisticated assays for deeper mechanistic insights or enhanced sensitivity.
Kinetic Analysis and Inhibitor Screening
The hydroxamate assay is perfectly suited for determining key kinetic parameters (Kₘ and kcat) and for screening potential inhibitors, a critical step in drug development for diseases like celiac disease.[1]
-
Kₘ Determination: The assay is run with varying concentrations of Z-Gln-Gly-OH while keeping the hydroxylamine concentration fixed and high. The initial reaction velocities are plotted against substrate concentration, and the data are fitted to the Michaelis-Menten equation.
-
Inhibitor Screening (IC₅₀): The assay is performed with fixed substrate concentrations and varying concentrations of a potential inhibitor. The resulting activity data is used to calculate the IC₅₀ value, a key measure of inhibitor potency.
Alternative Detection Platforms
| Method | Principle | Amine Donor | Detection | Pros | Cons |
| Colorimetric | Formation of a colored complex with the hydroxamate product.[10] | Hydroxylamine | Absorbance (525 nm) | Inexpensive, robust, simple equipment. | Moderate sensitivity, endpoint only. |
| Fluorometric | Incorporation of a fluorescent amine into Z-Gln-Gly-OH.[15] | Monodansyl cadaverine | Fluorescence | High sensitivity, suitable for continuous kinetic assays. | More expensive reagents, requires a fluorometer. |
| HPLC-Based | Chromatographic separation and quantification of substrate and product.[15] | Any amine donor | UV or Fluorescence | Highly accurate, can detect multiple species simultaneously. | Low throughput, requires specialized equipment and expertise. |
Part 4: Conclusion
Z-Gln-Gly-OH is more than just a reagent; it is a versatile and powerful tool for the quantitative study of transglutaminases. Its well-defined structure and predictable reactivity form the basis of the reliable hydroxamate assay. By understanding the core principles of this assay, from the role of each reagent to the logic of its validation, researchers can generate high-quality, reproducible data. Furthermore, the adaptability of Z-Gln-Gly-OH to more advanced kinetic and fluorescence-based methods ensures its continued relevance in both fundamental biochemical research and the cutting edge of therapeutic drug discovery.
References
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Patsnap Synapse. New study shows promising celiac disease drug's molecular efficacy. Patsnap Synapse. Published July 15, 2024. Available at: [Link].
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Zedira GmbH. Z-Gln-Gly-OH. Zedira GmbH. Available at: [Link].
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Corey Organics. Z-L-Gln-OH amino acid manufacturers. Corey Organics. Available at: [Link].
-
Daugherty, L. G., et al. (2004). Kinetic analysis of the action of tissue transglutaminase on peptide and protein substrates. Biochemistry, 43(37), 11804-11814. Available at: [Link].
-
Zedira GmbH. Z-Glutamyl(γ-hydroxamate)-glycine. Zedira GmbH. Available at: [Link].
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BMG LABTECH. Transglutaminase activity assay. BMG LABTECH. Available at: [Link].
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Wikipedia. Gelatin. Wikipedia. Last updated January 2026. Available at: [Link].
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Wikipedia. Glycerol. Wikipedia. Last updated January 2026. Available at: [Link].
-
Liu, S., et al. (2024). Enhancing substrate specificity of microbial transglutaminase for precise nanobody labeling. Biotechnology and Bioengineering. Published online October 16, 2024. Available at: [Link].
-
MDPI. Amino Acid-Optimized Medium Improves Long-Term Growth, Conidiation, Stress Tolerance, and Biocontrol Performance of Esteya vermicola Against Pinewood Nematode. MDPI. Available at: [Link].
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PubMed. Can arginine, glutamate and glutamine serve as surrogates of intestinal mucosal healing in the patients with celiac disease following gluten-free diet? An NMR based metabolomics study. PubMed. Published May 13, 2025. Available at: [Link].
-
Zedira GmbH. We measure activity in your transglutaminase samples!. Zedira GmbH. Available at: [Link].
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Dennler, P., et al. (2014). Enzyme-catalyzed protein crosslinking. Applied Microbiology and Biotechnology, 98(18), 7659-7673. Available at: [Link].
-
van der Wal, E., et al. (2012). Detection of transglutaminase activity using click chemistry. FEBS Letters, 586(19), 3291-3296. Available at: [Link].
-
Mirveis, Z., et al. (2025). Kinetic model of glycolysis and glutaminolysis interplay developed in MATLAB SimBiology. ARROW@TU Dublin. Available at: [Link].
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Hettick, J. M., et al. (2020). Spontaneous protein–protein crosslinking at glutamine and glutamic acid residues in long-lived proteins. Biochemical Journal, 477(16), 3121-3136. Available at: [Link].
-
Pinkas, D. M., et al. (2007). Transglutaminase 2 Undergoes a Large Conformational Change upon Activation. PLoS Biology, 5(12), e327. Available at: [Link].
-
Hettick, J. M., et al. (2020). Spontaneous protein-protein crosslinking at glutamine and glutamic acid residues in long-lived proteins. Biochemical Journal, 477(16), 3121-3136. Available at: [Link].
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Fasano, A. (2015). The Role of Gluten in Celiac Disease and Type 1 Diabetes. DASH (Harvard). Available at: [Link].
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Yüksel, M., et al. (2025). Determination of Transglutaminase Activity Using Fluorescence Spectrophotometer. ResearchGate. Published August 6, 2025. Available at: [Link].
-
Wodtke, R., et al. (2020). Solution-phase Synthesis of the Fluorogenic TGase 2 Acyl Donor Z-Glu(HMC)-Gly-OH and Its Use for Inhibitor and Amine Substrate Characterisation. Analytical Biochemistry, 596, 113612. Available at: [Link].
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PeptaNova. Z-Gln-Gly-OH. PeptaNova. Available at: [Link].
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Strop, P., et al. (2014). Versatility of Microbial Transglutaminase. Bioconjugate Chemistry, 25(5), 855-865. Available at: [Link].
-
MDPI. Electrochemical Strategies to Evaluate the Glycosylation Status of Biomolecules for Disease Diagnosis. MDPI. Published February 3, 2026. Available at: [Link].
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Shomu's Biology. (2013, November 5). Enzyme cross linking [Video]. YouTube. Available at: [Link].
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Klöck, C., et al. (2013). Role of Transglutaminase 2 in Celiac Disease Pathogenesis. Nutrients, 5(3), 788-802. Available at: [Link].
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König, J., et al. (2020). Gluten Degrading Enzymes for Treatment of Celiac Disease. Nutrients, 12(7), 2095. Available at: [Link].
-
Cordella, C., et al. (2013). Biotechnological Applications of Transglutaminases. International Journal of Molecular Sciences, 14(10), 20533-20557. Available at: [Link].
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Grunwald, C., et al. (2021). Engineered, highly reactive substrates of microbial transglutaminase enable protein labeling within various secondary structure elements. FEBS Journal, 288(12), 3788-3801. Available at: [Link].
-
Zhang, Y., et al. (2023). Design of highly active substrates using molecular docking for microbial transglutaminase detection. RSC Advances, 13(8), 5176-5184. Available at: [Link].
-
Spidel, J. L., et al. (2020). Expanding the Versatility of Microbial Transglutaminase Using α-Effect Nucleophiles as Noncanonical Substrates. Bioconjugate Chemistry, 31(7), 1830-1840. Available at: [Link].
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- 1. New study shows promising celiac disease drug's molecular efficacy [synapse.patsnap.com]
- 2. Role of Transglutaminase 2 in Celiac Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-catalyzed protein crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of highly active substrates using molecular docking for microbial transglutaminase detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Z-Gln-Gly γ-glutamyl donor substrate | Sigma-Aldrich [sigmaaldrich.com]
- 6. Z-Gln-Gly-OH › PeptaNova [peptanova.de]
- 7. Z-Gln-Gly-OH - Assays and Substrates - Products - Zedira GmbH [zedira.com]
- 8. Kinetic analysis of the action of tissue transglutaminase on peptide and protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transglutaminase 2 Undergoes a Large Conformational Change upon Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Z-Glutamyl(?-hydroxamate)-glycine - Activity Assay Kits - Microbial Transglutaminase Andracon® - Products - Zedira GmbH [zedira.com]
- 11. zedira.com [zedira.com]
- 12. Enhancing substrate specificity of microbial transglutaminase for precise nanobody labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Strategic Selection and Application of Z-Gly-Gln-OH and Boc-Gly-Gln-OH in Peptide Chemistry and Drug Development
Introduction: The Imperative of Amine Protection in Peptide Synthesis
In the intricate process of peptide synthesis, the selective formation of amide bonds in a predetermined sequence is paramount. The nucleophilic nature of the α-amino group of an amino acid necessitates the use of protecting groups to prevent undesirable side reactions during the activation of the carboxyl group and subsequent coupling reactions.[1][2] The choice of an appropriate protecting group is a critical strategic decision that influences the overall efficiency, purity, and yield of the final peptide. This guide focuses on two of the most widely utilized N-terminal protecting groups, the Benzyloxycarbonyl (Z) and the tert-Butoxycarbonyl (Boc) groups, through the lens of the dipeptide Gly-Gln.
The Z-group, introduced by Bergmann and Zervas in 1932, represented a significant milestone in peptide chemistry, enabling the synthesis of complex peptides with a high degree of control.[1] The Boc group, developed later, offered an alternative with distinct advantages in terms of cleavage conditions, paving the way for orthogonal protection strategies that are fundamental to modern peptide synthesis.[1][3] Understanding the nuances of these protecting groups as applied to the Gly-Gln dipeptide is essential for researchers working on peptides with diverse biological activities.
Core Chemical Differences: Z vs. Boc Protecting Groups
The fundamental distinction between Z-Gly-Gln-OH and Boc-Gly-Gln-OH lies in the chemical nature and lability of their respective N-terminal protecting groups.
The Benzyloxycarbonyl (Z) Group: Robust and Versatile
The Z-group is a benzyl carbamate that is stable under a wide range of conditions, including those used for peptide coupling and the deprotection of other protecting groups.[3][4] Its robustness makes it a reliable choice for solution-phase peptide synthesis and for the protection of amino acids that will be incorporated early in a multi-step synthesis.
-
Cleavage Mechanism: The primary method for the removal of the Z-group is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[1][4] This process is highly efficient and proceeds under neutral pH, preserving the integrity of acid- or base-sensitive functional groups within the peptide sequence.[1] Alternatively, strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also be employed for Z-group cleavage.[4][5]
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile and Orthogonal
The Boc group is a tert-butyl carbamate renowned for its acid lability.[3][6] This property is central to its widespread use in solid-phase peptide synthesis (SPPS) and in orthogonal protection schemes where multiple protecting groups with different cleavage requirements are employed.[2][7]
-
Cleavage Mechanism: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][3][6] The mechanism involves the formation of a stable tert-butyl cation, which is then scavenged to prevent side reactions.[3][6] This mild cleavage condition allows for the selective deprotection of the N-terminus without affecting other acid-sensitive protecting groups that may be present on the side chains of other amino acids.
Comparative Analysis: Z-Gly-Gln-OH vs. Boc-Gly-Gln-OH
The choice between Z-Gly-Gln-OH and Boc-Gly-Gln-OH has significant implications for the design and execution of a peptide synthesis strategy. The following table summarizes their key properties:
| Property | Z-Gly-Gln-OH | Boc-Gly-Gln-OH |
| Molecular Formula | C₁₅H₁₉N₃O₆ | C₁₂H₂₁N₃O₆ |
| Molecular Weight | 337.33 g/mol [8] | 303.31 g/mol |
| Appearance | White to off-white solid[9] | White to off-white solid[10] |
| Solubility | Slightly soluble in chloroform, methanol, and water.[9] | Soluble in polar solvents like water and methanol.[10] |
| Primary Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[1][4] | Mild Acidolysis (e.g., TFA in DCM)[1][3][6] |
| Alternative Deprotection | Strong acids (e.g., HBr/AcOH)[4][5] | Strong acids (e.g., HCl in methanol)[6] |
| Stability | Stable to mildly acidic and basic conditions.[3] | Stable to basic and nucleophilic conditions.[7] |
| Key Applications | Solution-phase peptide synthesis, building block for complex peptides.[8] | Solid-phase peptide synthesis, orthogonal protection strategies.[11] |
Strategic Applications in Drug Development
Both Z-Gly-Gln-OH and Boc-Gly-Gln-OH serve as valuable building blocks in the synthesis of therapeutic peptides and other pharmaceutical agents.[8][12]
-
Z-Gly-Gln-OH is often employed in the synthesis of peptides where the final product or intermediates are not compatible with strong acidic conditions. Its stability allows for a wider range of chemical transformations on other parts of the molecule before the final deprotection step. It is also utilized in the synthesis of neoglycoproteins and as a substrate for transglutaminase activity assays.[13]
-
Boc-Gly-Gln-OH is a cornerstone of Boc-based solid-phase peptide synthesis. Its ease of cleavage under mild acidic conditions allows for the stepwise elongation of a peptide chain on a solid support. This dipeptide is also used in the development of enzyme inhibitors and other bioactive molecules.[14]
Experimental Protocols: Deprotection Methodologies
The following protocols provide detailed, step-by-step methodologies for the deprotection of Z-Gly-Gln-OH and Boc-Gly-Gln-OH.
Protocol for the Deprotection of Z-Gly-Gln-OH via Catalytic Hydrogenolysis
Objective: To cleave the Z-group from Z-Gly-Gln-OH to yield H-Gly-Gln-OH.
Materials:
-
Z-Gly-Gln-OH
-
Methanol (MeOH), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celite®
-
Round-bottom flask
-
Stir bar
-
Filtration apparatus
Procedure:
-
Dissolve Z-Gly-Gln-OH in a suitable volume of anhydrous methanol in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Secure a hydrogen balloon to the flask or connect it to a hydrogenator.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with additional methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude H-Gly-Gln-OH.
-
Purify the product as necessary, typically by recrystallization or chromatography.
Protocol for the Deprotection of Boc-Gly-Gln-OH via Acidolysis
Objective: To cleave the Boc-group from Boc-Gly-Gln-OH to yield H-Gly-Gln-OH.
Materials:
-
Boc-Gly-Gln-OH
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Stir bar
-
Ice bath
Procedure:
-
Dissolve Boc-Gly-Gln-OH in anhydrous DCM in a round-bottom flask with a stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of TFA in DCM (typically 25-50% v/v) to the reaction mixture.
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting product is the TFA salt of H-Gly-Gln-OH, which can be used directly in the next step or neutralized and purified.
Visualizing the Chemical Structures and Deprotection Workflows
The following diagrams, generated using Graphviz, illustrate the chemical structures of Z-Gly-Gln-OH and Boc-Gly-Gln-OH, along with their respective deprotection pathways.
Caption: Chemical structure of Z-Gly-Gln-OH.
Caption: Chemical structure of Boc-Gly-Gln-OH.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. bachem.com [bachem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Z-GLN-GLY-OH price,buy Z-GLN-GLY-OH - chemicalbook [chemicalbook.com]
- 10. CAS 31972-52-8: Boc-Gly-Gly-OH | CymitQuimica [cymitquimica.com]
- 11. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
- 12. nbinno.com [nbinno.com]
- 13. lookchem.com [lookchem.com]
- 14. biosynth.com [biosynth.com]
History and discovery of Z-Gly-Gln-OH in transglutaminase research
Executive Summary
The synthetic dipeptide N-Carbobenzoxy-L-Glutaminyl-Glycine (Z-Gln-Gly-OH) represents a watershed moment in the biochemical characterization of transglutaminases (TGases). First synthesized and utilized by J.E. Folk and P.W.[1] Cole at the National Institutes of Health (NIH) in 1966 , this substrate allowed for the definitive elucidation of the TGase catalytic mechanism.
Before its discovery, TGase activity was measured using crude protein substrates (like casein or insulin), which introduced high variability and kinetic complexity. Z-Gln-Gly-OH provided a small, defined molecular probe that mimicked the specific "glutamine-donor" site of natural protein substrates. Its development enabled the Hydroxamate Assay , which remains the gold standard for quantifying TGase activity, screening microbial strains, and characterizing therapeutic inhibitors like ZED1227.
Note on Nomenclature: While occasionally cited in shorthand or erroneous permutations as "Z-Gly-Gln-OH" (Z-Glycine-Glutamine), the historically and kinetically correct substrate defined by Folk & Cole is Z-Gln-Gly-OH (Z-Glutamine-Glycine). This guide focuses on the authentic Z-Gln-Gly-OH substrate to ensure scientific accuracy.
Historical Genesis: The Folk & Cole Era (1966)[2]
In the mid-1960s, the field of enzymology struggled to define the precise catalytic mechanism of "transglutaminase" (then often called "amine-incorporating enzyme"). The primary challenge was the lack of a specific, small-molecule substrate.
The Challenge of Protein Substrates
Early assays relied on measuring the incorporation of radioactive amines (e.g., [
-
Problem 1: Casein contains multiple glutamine residues, making
and determinations an average of multiple sites rather than a specific constant. -
Problem 2: Protein substrates suffer from batch-to-batch variability and solubility issues.
The Synthetic Solution
In 1966, J.E. Folk and P.W.[1] Cole published their seminal work in Biochimica et Biophysica Acta and The Journal of Biological Chemistry. They synthesized a series of N-protected glutamine peptides to identify the minimal structural requirements for TGase recognition.
Key Discovery: They found that the enzyme required:
-
An N-terminal blocking group: The "Z" (Carbobenzoxy / Benzyloxycarbonyl) group mimics the peptide backbone of a protein, preventing the free amine of the glutamine from interfering.
-
A C-terminal extension: A simple Glutamine amino acid was not a substrate. The addition of Glycine (Gly) at the C-terminus provided the necessary steric environment and flexibility.
Thus, Z-Gln-Gly-OH was born as the first "ideal" synthetic substrate, exhibiting a low
Mechanistic Role: The Catalytic Cycle
Z-Gln-Gly-OH allowed Folk and Cole to prove the Modified Double-Displacement (Ping-Pong) Mechanism .
The Mechanism Explained
-
Acylation Step: The active site Cysteine (Cys-277 in human TG2) attacks the
-carboxamide of the Glutamine in Z-Gln-Gly-OH. This releases Ammonia ( ) and forms a Thioester Intermediate (Acyl-Enzyme). -
Deacylation Step:
-
In the presence of Amine: A primary amine (e.g., Hydroxylamine or Lysine) attacks the thioester, forming an isopeptide bond (Transamidation).
-
In the absence of Amine: Water attacks the thioester, converting Glutamine to Glutamic Acid (Deamidation).
-
Visualizing the Pathway
Caption: The Ping-Pong Catalytic Cycle of Transglutaminase utilizing Z-Gln-Gly-OH as the acyl donor.
The Hydroxamate Assay (Folk & Cole Method)
The most enduring legacy of Z-Gln-Gly-OH is the colorimetric Hydroxamate Assay . This protocol relies on the reaction of the substrate with Hydroxylamine (acting as the amine donor).[2]
Principle
TGase catalyzes the transfer of the
-
Detection: In acidic conditions with Ferric Chloride (
), hydroxamates form a stable Red-Burgundy Complex ( -Hydroxamate) that absorbs strongly at 525 nm .
Standard Protocol (Self-Validating)
Reagents:
-
Substrate Solution: 30 mM Z-Gln-Gly-OH in Tris-Acetate buffer (pH 6.0).
-
Amine Donor: 100 mM Hydroxylamine (
). -
Stop/Color Reagent: 12% TCA (Trichloroacetic acid) containing 5%
in 0.1 M HCl.
Workflow:
-
Incubation: Mix Enzyme + Z-Gln-Gly-OH + Hydroxylamine +
(activator). Incubate at 37°C for 10–30 mins. -
Termination: Add Stop Reagent. The low pH stops the enzyme and precipitates protein (if crude extract is used).
-
Development: The
binds the enzymatically produced hydroxamate immediately. -
Measurement: Centrifuge (if precipitate forms) and read Absorbance at 525 nm.
Validation Check:
-
Blank: A reaction mixture without
(add EDTA) should yield . -
Linearity: The signal must be linear with time and enzyme concentration up to
.
Assay Workflow Diagram
Caption: Step-by-step workflow of the Folk & Cole Colorimetric Hydroxamate Assay.
Comparative Data: Synthetic vs. Protein Substrates[3]
The shift to Z-Gln-Gly-OH offered superior kinetic precision.
| Feature | Protein Substrate (e.g., Casein) | Synthetic Substrate (Z-Gln-Gly-OH) |
| Specificity | Multiple reactive Gln sites (Heterogeneous) | Single reactive Gln site (Homogeneous) |
| Kinetics | Complex (Apparent Km) | Simple Michaelis-Menten kinetics |
| Solubility | Poor / Forms precipitates | High solubility in aqueous buffers |
| Detection | Radiometric ( | Colorimetric (Fe-Complex) or HPLC |
| Throughput | Low (Filtration required) | High (96-well plate compatible) |
Modern Applications in Drug Discovery
While discovered in 1966, Z-Gln-Gly-OH remains critical in modern drug development, particularly for Celiac disease and fibrosis where TG2 inhibition is a therapeutic target.
-
Inhibitor Screening: It is the reference substrate for calculating the
of covalent inhibitors like ZED1227 (a clinical-stage TG2 inhibitor). The small size of Z-Gln-Gly-OH ensures that inhibitors are tested against the core catalytic machinery without steric interference from large protein domains. -
Microbial TGase (MTG) Screening: In food biotechnology, Z-Gln-Gly-OH is used to screen Streptomyces strains for MTG production, as MTG also accepts this substrate (though with different kinetics than mammalian TG2).
References
-
Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase.[3] I. Purification and properties of the enzyme: identification of a functional cysteine essential for activity.[3] Journal of Biological Chemistry, 241(23), 5518–5525.[3]
-
Folk, J. E., & Cole, P. W. (1966). Transglutaminase: mechanistic features of the active site as determined by kinetic and inhibitor studies. Biochimica et Biophysica Acta (BBA) - Enzymology and Biological Oxidation, 122(2), 244–264.
-
Gross, M., Whetzel, N. K., & Folk, J. E. (1975). The Extended Active Site of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry, 250(12), 4648–4655.
-
Zedira GmbH. (n.d.). Transglutaminase Assay Kit (Hydroxamate Assay) Technical Data Sheet. Retrieved from Zedira.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Z-Glutamyl(?-hydroxamate)-glycine - Activity Assay Kits - Microbial Transglutaminase Andracon® - Products - Zedira GmbH [zedira.com]
- 3. Mechanism of action of guinea pig liver transglutaminase. I. Purification and properties of the enzyme: identification of a functional cysteine essential for activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of Z-Gly-Gln-OH via Hybrid Fmoc-SPPS
Executive Summary
The dipeptide Z-Gly-Gln-OH is a critical substrate used in enzymatic assays (e.g., for transglutaminases or proteases) and as a chiral building block in medicinal chemistry. Its synthesis presents a unique orthogonal challenge: the retention of the N-terminal Benzyloxycarbonyl (Z) group while simultaneously removing acid-labile side-chain protection on Glutamine (Gln) and cleaving the peptide from the solid support.
This protocol details a high-fidelity synthesis strategy using Fmoc chemistry on 2-Chlorotrityl Chloride (2-CTC) resin . By leveraging the differential acid stability of the Z-group (stable to TFA) versus the Trityl (Trt) group (labile to TFA), researchers can isolate the target molecule with high purity, avoiding the common pitfall of Glutamine side-chain dehydration (nitrile formation).
Strategic Planning & Chemical Logic
The "Glutamine Problem" (Nitrile Formation)
The primary failure mode in Gln coupling is the dehydration of the primary amide side chain (
-
Solution: We utilize Fmoc-Gln(Trt)-OH .[1][2] The bulky Trityl group sterically hinders the amide nitrogen, preventing dehydration.
Orthogonal Protection Strategy
To obtain Z-Gly-Gln-OH, the synthesis requires a "Hybrid" approach:
-
Backbone Strategy: Fmoc (fluorenylmethoxycarbonyl) for the C-terminal Gln.
-
N-Terminal Capping: Z-Gly-OH is coupled as the final residue.
-
Cleavage Logic:
Resin Selection
2-Chlorotrityl Chloride (2-CTC) Resin is selected over Wang resin for two reasons:
-
Racemization Control: Loading the first amino acid (Gln) onto 2-CTC occurs via nucleophilic displacement of chloride, which preserves the chiral integrity of the C-terminal Gln better than the esterification required for Wang resin.
-
Yield: 2-CTC is sterically bulky, reducing aggregation of the growing chain.
Materials & Reagents
| Component | Reagent Specification | Function |
| Solid Support | 2-Chlorotrityl Chloride Resin (Loading: 0.6–0.8 mmol/g) | C-terminal anchor |
| Amino Acid 1 | Fmoc-Gln(Trt)-OH | Protected C-terminal residue |
| Amino Acid 2 | Z-Gly-OH (Cbz-Gly-OH) | N-terminal residue |
| Coupling Agent | DIC (Diisopropylcarbodiimide) / Oxyma Pure | Activator / Racemization Suppressor |
| Base | DIPEA (N,N-Diisopropylethylamine) | Base for resin loading |
| Deprotection | 20% Piperidine in DMF | Fmoc removal |
| Cleavage | TFA / TIS / H₂O (95:2.5:2.[5][6]5) | Global deprotection & cleavage |
Detailed Experimental Protocol
Phase 1: Resin Loading (Immobilization of Gln)
Rationale: Low-density loading is preferred to prevent aggregation.
-
Swelling: Place 1.0 g of 2-CTC resin in a reactor. Add 10 mL dry DCM (Dichloromethane). Swell for 20 mins. Drain.
-
Loading Solution: Dissolve Fmoc-Gln(Trt)-OH (1.2 eq relative to resin capacity) in 10 mL DCM. Add DIPEA (4.0 eq).
-
Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.
-
Capping (Methanolysis): Add 1 mL of HPLC-grade Methanol (MeOH) to the reaction mixture. Agitate for 15 mins.
-
Wash: Drain. Wash with DCM (3x), DMF (3x), DCM (3x).
Phase 2: Fmoc Deprotection[8]
-
Deprotect: Add 20% Piperidine in DMF (10 mL). Agitate for 5 mins. Drain.
-
Repeat: Add fresh 20% Piperidine/DMF. Agitate for 15 mins. Drain.
-
Wash: Wash thoroughly with DMF (5x) to remove all traces of piperidine (critical to prevent premature removal of the Z-group in rare cases, though Z is generally base-stable).
-
Test: Perform a Chloranil test (positive = blue beads) to confirm free secondary amines (or Kaiser test for primary amines).
Phase 3: Coupling Z-Gly-OH
Rationale: Use Oxyma/DIC to ensure efficient coupling without racemization.
-
Activation: In a separate vial, dissolve Z-Gly-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF. Add DIC (3.0 eq).[6] Stir for 2 minutes to form the active ester.
-
Coupling: Add the pre-activated mixture to the resin-bound H-Gln(Trt).
-
Incubation: Agitate for 60–90 minutes at room temperature.
-
Monitoring: Perform a Kaiser test.
-
Result: If beads are colorless/white, coupling is complete. If blue, re-couple.
-
-
Wash: DMF (3x), DCM (3x).
Phase 4: Global Cleavage & Side-Chain Deprotection
Rationale: High TFA concentration is required to remove the Trityl group from Gln. The Z-group will remain intact.
-
Preparation: Wash resin with DCM (3x) and dry under nitrogen flow for 10 mins.
-
Cocktail Prep: Prepare TFA/TIS/H₂O (95:2.5:2.5) .
-
TIS (Triisopropylsilane) acts as a scavenger for the trityl carbocations.
-
-
Reaction: Add 10 mL cleavage cocktail to the resin. Agitate for 2 hours.
-
Collection: Filter the resin, collecting the filtrate (containing the peptide). Wash resin with 2 mL TFA; combine filtrates.
-
Precipitation: Dropwise add the filtrate into 40 mL of cold Diethyl Ether (-20°C).
-
Isolation: Centrifuge (3000 rpm, 5 min). Decant ether. Resuspend pellet in fresh ether and centrifuge again (repeat 2x).
-
Drying: Dry the white pellet under vacuum.
Workflow Visualization
Figure 1: Synthetic workflow for Z-Gly-Gln-OH.[7] Note that the Z-group survives the acidic cleavage conditions that remove the Trityl group.
Analytical Validation (QC)
Upon isolation, the crude product must be verified.
| Method | Expected Result | Notes |
| HPLC | Single major peak (>95% purity) | Z-group increases hydrophobicity; retention time will be later than free Gly-Gln. |
| ESI-MS | [M+H]⁺ = 338.13 Da | Calculated MW: 337.33 g/mol . |
| 1H NMR | Phenyl protons (7.3 ppm) | Confirms presence of Z-group. |
Troubleshooting Note (Solubility): Z-Gly-Gln-OH exhibits limited solubility in pure water due to the hydrophobic Z-group and the potential for Gln-induced aggregation. Dissolve in DMSO or 50% Acetic Acid for analysis or enzymatic assays.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
- Citation for Z-group stability in TFA and Trityl lability.
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis. Organic Process Research & Development. [Link]
- Citation for using Oxyma/DIC to prevent racemiz
- General protocol grounding for Fmoc cleavage and resin handling.
Sources
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: High-Yield Preparation of Gly-Gln Dipeptide via Z-Gly-Gln-OH Hydrogenolysis
Executive Summary
Glycyl-L-Glutamine (Gly-Gln) is a thermostable dipeptide extensively used in mammalian cell culture media (e.g., GlutaMAX™) and parenteral nutrition. Unlike free L-glutamine, which spontaneously degrades into toxic ammonia and pyroglutamate (pGlu) in solution, Gly-Gln resists cyclization and deamidation.
This application note details the catalytic hydrogenolysis of Z-Gly-Gln-OH (N-benzyloxycarbonyl-glycyl-L-glutamine) to yield high-purity Gly-Gln. The protocol is designed to overcome the two primary challenges in this synthesis:
-
Solubility Mismatch: The starting material is lipophilic, while the product is highly polar/hydrophilic.
-
Glutamine Instability: Prevention of intramolecular cyclization to pyroglutamic acid during workup.
Mechanistic Insight & Experimental Logic
The Chemistry of Z-Deprotection
The Benzyloxycarbonyl (Z or Cbz) group is removed via catalytic hydrogenolysis using Palladium on Carbon (Pd/C). This method is preferred over acidolysis (HBr/AcOH) for Glutamine-containing peptides because it proceeds under neutral conditions , significantly reducing the risk of acid-catalyzed deamidation or cyclization.
Mechanism:
-
Adsorption: Hydrogen gas (
) adsorbs onto the Pd surface, dissociating into reactive hydrides. -
Coordination: The Z-group's alkene/aromatic system coordinates with the Pd surface.
-
Hydrogenolysis: The benzylic C-O bond is cleaved. Toluene is released as a byproduct.
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release
and the free amine (Gly-Gln).
Critical Quality Attribute: Controlling Pyroglutamate (pGlu)
The most critical impurity is Cyclo(Gly-Gln) or free Pyroglutamic acid , formed if the N-terminal Glutamine (or Gln residue in general) attacks its own side-chain amide.
-
Risk Factor: High temperature (>45°C) and acidic pH accelerate this side reaction.
-
Control Strategy: This protocol maintains a temperature of <40°C and uses a neutral solvent system (MeOH/H2O) to mitigate cyclization.
Materials & Equipment
Reagents
| Reagent | Specification | Role |
| Z-Gly-Gln-OH | CAS 6610-42-0, >98% Purity | Starting Material (Substrate) |
| Palladium on Carbon | 10% Pd/C, 50% wet | Catalyst (Wet form prevents ignition) |
| Methanol (MeOH) | HPLC Grade | Solvent / Antisolvent |
| Water | Milli-Q / WFI (Endotoxin-free) | Co-solvent / Product Solvent |
| Hydrogen Gas | >99.9% Purity | Reagent (or Ammonium Formate) |
| Celite® 545 | Filter Aid | Catalyst removal |
Equipment
-
Reaction Vessel: 3-neck round bottom flask (for balloon method) or Parr Hydrogenator bottle.
-
Filtration: Sintered glass funnel or Buchner funnel with Celite bed.
-
Evaporator: Rotary evaporator with precise bath temperature control (Max 40°C).
-
Analysis: HPLC (C18 column) or TLC (Silica gel 60 F254).
Experimental Protocol
Reaction Setup (Scale: 10g Z-Gly-Gln-OH)
Logic: A mixed solvent system (MeOH/Water) is required.[1] Pure Methanol dissolves the Z-protected starting material but precipitates the Gly-Gln product, potentially trapping the catalyst. Pure Water dissolves the product but not the starting material. A 1:1 to 4:1 MeOH:Water ratio maintains homogeneity throughout the transformation.
-
Dissolution: In a 500 mL flask, suspend 10.0 g (29.6 mmol) of Z-Gly-Gln-OH in 150 mL Methanol . Add 50 mL Water and stir until a clear or slightly hazy solution is obtained.
-
Catalyst Addition:
-
Safety Note: Pd/C can ignite methanol vapors. Flush the vessel with Nitrogen (
) before adding catalyst. -
Add 1.0 g of 10% Pd/C (50% wet). This represents a 5% dry catalyst loading w/w.
-
-
Hydrogenation:
-
Method A (Balloon): Seal flask with a septum. Insert a needle connected to a vacuum line to degas (carefully, do not boil solvent). Refill with
. Repeat 3x. Finally, insert a balloon filled with gas.[1] -
Method B (Parr Shaker): Pressurize to 30-40 psi
.
-
-
Reaction: Stir vigorously at Room Temperature (20-25°C) .
-
Time: Typically 4–6 hours.
-
Monitoring: Check TLC (Eluent: n-Butanol/Acetic Acid/Water 3:1:1).
-
SM (
, UV active). -
Product (
, UV inactive, Ninhydrin positive). -
Endpoint: Complete disappearance of UV-active spot.
-
-
Workup & Catalyst Removal
Logic: The product is now free Gly-Gln. It is highly soluble in the water fraction but less soluble in Methanol.
-
Degassing: Remove
source. Flush system with for 10 minutes. -
Filtration: Filter the reaction mixture through a pad of Celite 545 to remove Pd/C.
-
Critical Step: Wash the filter cake with 50 mL warm Water (35°C) . The product may have precipitated on the carbon; warm water ensures complete recovery.
-
-
Concentration: Combine filtrate and washings. Concentrate under reduced pressure (Rotavap) at <40°C to remove Methanol.
-
Stop condition: Evaporate until the volume is approx. 40-50 mL (mostly aqueous).
-
Crystallization / Isolation
Logic: Gly-Gln is extremely soluble in water but insoluble in Methanol/Ethanol. We use Methanol as an antisolvent to force crystallization.
-
Precipitation: To the concentrated aqueous residue (~50 mL), slowly add 200 mL Methanol dropwise with stirring.
-
Aging: Cool the suspension to 0–4°C and stir for 2–3 hours to maximize yield.
-
Collection: Filter the white crystalline solid.
-
Drying: Dry in a vacuum oven at 40°C overnight.
Expected Yield: 5.4 – 5.7 g (90–95%) Appearance: White crystalline powder.
Visualization of Workflows
Reaction Scheme
The following diagram illustrates the chemical transformation and the fate of the protecting group.
Caption: Catalytic hydrogenolysis mechanism. Z-group cleavage yields unstable carbamic acid, which decarboxylates to Gly-Gln.
Process Workflow & Critical Control Points
This flowchart guides the operator through the critical decision points to ensure purity.
Caption: Operational workflow. Note the critical temperature control during evaporation to prevent pGlu formation.
Analytical Specifications & Quality Control
Upon isolation, the product must be verified against the following specifications.
| Test | Specification | Method | Note |
| Appearance | White Crystalline Powder | Visual | |
| Purity (HPLC) | > 99.0% | C18, 210 nm | Mobile Phase: Phosphate Buffer/MeOH |
| Impurity (pGlu) | < 0.5% | HPLC | Critical for cell culture stability |
| Optical Rotation | Polarimeter | c=10 in 2N HCl | |
| Solubility | Clear, Colorless | 5% in Water | |
| Mass Spec | [M+H]+ = 204.2 Da | ESI-MS |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalled | Catalyst poisoning or poor H2 transfer. | Purge vessel again. Increase agitation speed. Add fresh catalyst (10% of initial amount). |
| Product is Colored | Residual Pd colloids. | Filter through a tighter matrix (0.22 µm membrane) or treat with activated charcoal before crystallization. |
| Low Yield | Product lost in filter cake or mother liquor. | Ensure filter cake is washed with warm water. Cool mother liquor to 0°C for longer before filtering. |
| High pGlu Impurity | Excessive heat during workup. | Keep Rotavap bath <40°C. Do not leave product in acidic solution for extended periods. |
References
-
National Institutes of Health (NIH). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions. Retrieved from [Link]
- Google Patents.CN102993271A - Preparation method of glycyl-L-glutamine.
-
Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation. Retrieved from [Link]
Sources
A Researcher's Guide to the Strategic Incorporation of Z-Gly-Gln-OH into Bioactive Peptide Sequences
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Dipeptide Building Blocks in Bioactive Peptide Synthesis
The synthesis of bioactive peptides is a cornerstone of modern therapeutic and biotechnological research. These molecules, potent regulators of diverse biological functions, are central to the development of novel drugs and research tools.[1][2] While stepwise solid-phase peptide synthesis (SPPS) has revolutionized the field, the strategic use of pre-formed peptide fragments, such as the dipeptide N-α-benzyloxycarbonyl-Glycyl-L-Glutamine (Z-Gly-Gln-OH), offers a powerful approach to enhance efficiency and overcome common synthetic hurdles.
The Gly-Gln motif is of particular interest in many bioactive sequences, contributing to solubility, structural stability, and specific molecular interactions. Glutamine, the most abundant amino acid in the body, is vital for numerous physiological processes, including immune function and intestinal integrity.[3] However, the synthesis of glutamine-containing peptides can be challenging due to the reactivity of its side-chain amide, which can lead to undesirable side reactions.[4][5]
This application note provides a comprehensive guide to the incorporation of Z-Gly-Gln-OH into growing peptide chains using both solid-phase and solution-phase methodologies. By employing this dipeptide, researchers can circumvent potential issues associated with stepwise glutamine addition and often improve cycle times and overall purity of the final product.[6] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights grounded in extensive field experience.
Physicochemical Properties and Handling of Z-Gly-Gln-OH
A thorough understanding of the starting material is fundamental to successful synthesis. Z-Gly-Gln-OH is a white to off-white solid, whose properties dictate its handling and reaction conditions.
| Property | Value | Source |
| Chemical Formula | C15H19N3O6 | [7][8] |
| Molecular Weight | 337.33 g/mol | [7][8] |
| Melting Point | 131 - 132°C | [7][8] |
| Solubility | Slightly soluble in Chloroform, Methanol, and Water (sonication may improve dissolution) | [7][8] |
| Storage Temperature | -20°C | [7][8] |
Expert Handling Recommendations:
-
Storage: Due to the terminal glutamine, which can degrade over time, it is imperative to store Z-Gly-Gln-OH at or below -20°C in a desiccated environment to minimize hydrolysis and maintain its integrity.
-
Weighing and Dissolution: Before use, allow the reagent to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture. For coupling reactions, dissolve the dipeptide in the appropriate solvent (e.g., DMF or NMP) immediately before activation. Sonication can aid in dissolving the peptide, which may exhibit limited solubility.[7]
Core Methodologies for Incorporation: A Tale of Two Strategies
The choice between solid-phase and solution-phase synthesis depends on the overall synthetic strategy, the length of the target peptide, and purification considerations. Z-Gly-Gln-OH is amenable to both approaches.[9]
Solid-Phase Peptide Synthesis (SPPS): A Stepwise, Resin-Bound Approach
SPPS is the workhorse of peptide synthesis, allowing for the stepwise assembly of amino acids on an insoluble resin support, which simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing.[10] Using the Z-Gly-Gln-OH dipeptide block in an Fmoc-based SPPS strategy can be particularly advantageous. It reduces the number of coupling cycles and can mitigate aggregation issues sometimes seen with glutamine.
Caption: SPPS workflow for coupling Z-Gly-Gln-OH.
This protocol assumes a standard Fmoc-based SPPS workflow on a 0.1 mmol scale.
-
Resin Preparation:
-
Start with the N-terminally deprotected peptide-resin (bearing a free amine). This is achieved by treating the Fmoc-protected peptide-resin with 20% piperidine in DMF.[11]
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Activation of Z-Gly-Gln-OH:
-
In a separate vessel, dissolve Z-Gly-Gln-OH (3 equivalents, 0.3 mmol, 101.2 mg) in DMF.
-
Add HBTU (2.9 equivalents, 0.29 mmol, 110 mg) and HOBt (3 equivalents, 0.3 mmol, 46 mg).[12][13] The combination of HBTU and HOBt is highly effective at activating the carboxylic acid and suppressing racemization.[12][14]
-
Add N,N-Diisopropylethylamine (DIEA) (6 equivalents, 0.6 mmol, 105 µL) to the activation mixture. The solution should turn yellow, indicating the formation of the active O-acylisourea ester.
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling to the Resin:
-
Add the activated Z-Gly-Gln-OH solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Self-Validation Check: Perform a Kaiser test to monitor the reaction. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (beads turn blue), extend the coupling time or consider a second coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and by-products.
-
The resulting resin now bears the peptide elongated by the Gly-Gln dipeptide, with the N-terminus protected by the Z group. This Z-group is stable to the piperidine used for subsequent Fmoc deprotection steps, providing orthogonal protection.[15]
Solution-Phase Peptide Synthesis: A Convergent Assembly
Solution-phase synthesis is advantageous for large-scale production and for creating complex peptide architectures where purification of intermediates is necessary.[9][16] This approach involves coupling peptide fragments in solution, a "convergent" strategy that can be more efficient than a linear, stepwise assembly for long peptides.
Caption: Solution-phase workflow for peptide fragment coupling.
This protocol describes the coupling of Z-Gly-Gln-OH to a C-terminally protected amino acid or peptide fragment (e.g., H-Phe-OMe).
-
Reactant Preparation:
-
Dissolve Z-Gly-Gln-OH (1 equivalent) in an appropriate solvent like DMF or a DCM/DMF mixture.
-
In a separate flask, dissolve the amino-component (e.g., Phenylalanine methyl ester hydrochloride, 1 equivalent) and DIEA (1.1 equivalents) in DMF to neutralize the salt and liberate the free amine.
-
-
Coupling Reaction:
-
Cool the Z-Gly-Gln-OH solution to 0°C in an ice bath.
-
Add EDC·HCl (1.1 equivalents) and HOBt (1.1 equivalents) to the Z-Gly-Gln-OH solution. Stir for 15 minutes to pre-activate the carboxyl group.
-
Slowly add the free-amine solution of the peptide fragment to the activated Z-Gly-Gln-OH mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine to remove unreacted starting materials and coupling reagents.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash chromatography or recrystallization to yield the pure, protected peptide.
-
The Critical Step: Z-Group Deprotection
The benzyloxycarbonyl (Z or Cbz) group is a classic and robust amine protecting group, first introduced by Bergmann and Zervas.[17][18] Its key advantage is its stability to a wide range of conditions, yet it can be removed cleanly under specific, mild conditions, most commonly catalytic hydrogenolysis.[19][20]
Mechanism: Catalytic Hydrogenolysis
Caption: Z-group removal by catalytic hydrogenolysis.
-
Setup:
-
Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture containing acetic acid to aid solubility.
-
Place the solution in a flask equipped with a magnetic stir bar.
-
Carefully add Palladium on carbon (Pd/C, 10% w/w) catalyst to the solution. The amount is typically 10-20% of the substrate weight. Caution: Pd/C is flammable when dry and can ignite solvents. Handle with care in an inert atmosphere if possible.
-
-
Hydrogenation:
-
Seal the flask and purge the atmosphere with hydrogen gas. A hydrogen-filled balloon is sufficient for small-scale reactions. For larger scales, a Parr hydrogenator is recommended.
-
Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.
-
-
Monitoring and Work-up:
-
Self-Validation Check: Monitor the reaction by TLC or LC-MS. The disappearance of the UV-active Z-group from the product spot on the TLC plate is a good indicator of completion.
-
Once the reaction is complete (typically 2-16 hours), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench it with water.
-
Wash the Celite pad with additional solvent to ensure complete recovery of the product.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide.
-
This method is exceptionally clean, with the by-products being toluene and carbon dioxide, which are easily removed.[21]
Analytical Characterization and Quality Control
Rigorous analytical chemistry is non-negotiable in peptide synthesis to ensure the identity, purity, and quantity of the target molecule.[22][23]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a synthetic peptide.[24] A reversed-phase C18 column is typically used for this purpose.
| Parameter | Typical Value | Rationale |
| Column | C18, 3-5 µm particle size | Provides good hydrophobic retention for most peptides. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the organic modifier used to elute the peptide. |
| Gradient | 5-95% B over 30 minutes | A broad gradient is used initially to elute peptides of varying hydrophobicity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | 214 nm and 280 nm | 214 nm detects the peptide backbone; 280 nm detects aromatic residues (Tyr, Trp). |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight, thereby verifying its identity.[25] Electrospray Ionization (ESI) is commonly coupled with HPLC (LC-MS) for this analysis.
-
Procedure:
-
Prepare a dilute solution of the peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
-
Infuse the solution directly into the ESI source or analyze the eluent from the HPLC.
-
Acquire the mass spectrum. The observed molecular weight should match the calculated theoretical mass of the target peptide.
-
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance at the N-terminus of the resin-bound peptide. 2. Peptide aggregation on the resin. 3. Insufficient activation of Z-Gly-Gln-OH. | 1. Double the coupling time. If still incomplete, perform a second coupling with fresh reagents. 2. Use a more effective coupling reagent combination like HATU or COMU.[26] Consider microwave-assisted synthesis to disrupt aggregation.[27] 3. Ensure reagents are fresh and anhydrous. Check the pH of the activation mixture. |
| Side-chain Dehydration of Gln | Under harsh activation conditions, the glutamine side-chain amide can dehydrate to a nitrile. | This is a key reason to use the Z-Gly-Gln-OH dipeptide. By incorporating it as a block, the Gln residue is not exposed to repeated activation cycles. Use standard activation conditions (HBTU/HOBt) rather than more aggressive reagents unless necessary. |
| Incomplete Z-Group Removal | 1. Catalyst poisoning (e.g., by sulfur-containing residues like Met or Cys). 2. Poor solubility of the peptide. | 1. Use a larger amount of catalyst or a different type (e.g., Pearlman's catalyst). If the peptide contains sulfur, other deprotection methods like HBr in acetic acid may be required, but these are much harsher.[17] 2. Add acetic acid or trifluoroethanol (TFE) to the hydrogenation solvent to improve solubility. |
Conclusion
The use of Z-Gly-Gln-OH as a dipeptide building block represents a sophisticated and strategic choice in the synthesis of bioactive peptides. It streamlines the synthetic process, mitigates potential side reactions associated with glutamine, and offers orthogonal protection compatible with standard Fmoc-SPPS. The protocols and insights provided in this application note are designed to empower researchers to leverage this valuable reagent, enhancing the efficiency, reliability, and success of their peptide synthesis campaigns. By understanding the causality behind each step and employing robust analytical validation, scientists can confidently construct complex peptide molecules for the advancement of medicine and biology.
References
-
Boons, G. J. (2013). Synthesis of glycopeptides and glycopeptide conjugates. Methods in enzymology, 534, 143–163. [Link]
-
Peptide Solutions. Why Z-Gly-Gly-ONp is Essential for Your Peptide Synthesis Needs. [Link]
-
Wang, J., He, Y., Liu, Z., & Jing, Y. (2025). Glutamine-derived peptides: Current progress and future directions. Comprehensive Reviews in Food Science and Food Safety. [Link]
-
Woll-Bio. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
Larki, B., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(2), 729. [Link]
-
ResearchGate. An original strategy for Gln containing peptide synthesis using SPPS and Glu(OH)-1-OAll. [Link]
-
ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
MDPI. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. [Link]
-
Liu, K., et al. (2023). Molecular-Level Design Principles and Strategies of Peptide Self-Assembly Nanomaterials: From Sequence Engineering to Functional Applications. International Journal of Molecular Sciences, 24(24), 17539. [Link]
-
Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. [Link]
-
MDPI. The Role of Bioactive Peptides in Diabetes and Obesity. [Link]
-
MDPI. Insights into Bioactive Peptides in Cosmetics. [Link]
-
Biovera. HPLC Analysis Methods for Peptide Characterization. [Link]
- Google Patents. CN1302008C - Synthetic method for N(2)-L-alanyl-L-glutamine dipeptide.
-
Royal Society of Chemistry. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. [Link]
-
ResearchGate. Glutamine-derived peptides: Current progress and future directions. [Link]
-
MDPI. Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. [Link]
-
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Jensen, K. J., et al. (2022). Combining mass spectrometry and machine learning to discover bioactive peptides. Nature communications, 13(1), 6214. [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. [Link]
-
BioVera. Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]
- Google Patents.
-
Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature protocols, 3(8), 1269–1283. [Link]
-
The Journal of Organic Chemistry. Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. [Link]
-
The Journal of Organic Chemistry. Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Silano, M., & De Vincenzi, M. (1999). Bioactive antinutritional peptides derived from cereal prolamins: a review. Nahrung, 43(3), 175–184. [Link]
-
ResearchGate. Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Peptide Coupling Reagents, More than a Letter Soup. Tetrahedron, 60(11), 2447–2467. [Link]
-
Wuts, P. G. (2012). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Beilstein journal of organic chemistry, 8, 1564–1574. [Link]
-
Birts, C. N., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 148. [Link]
-
Wikipedia. Glutamic acid. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Combining mass spectrometry and machine learning to discover bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine-derived peptides: Current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Z-GLN-GLY-OH price,buy Z-GLN-GLY-OH - chemicalbook [chemicalbook.com]
- 8. 6610-42-0 CAS MSDS (Z-GLN-GLY-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 18. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. total-synthesis.com [total-synthesis.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. resolvemass.ca [resolvemass.ca]
- 23. ijsra.net [ijsra.net]
- 24. biovera.com.au [biovera.com.au]
- 25. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 27. biovera.com.au [biovera.com.au]
Troubleshooting & Optimization
Technical Support Center: Z-Gly-Gln-OH Deprotection & Stability
Topic: Preventing Cyclization and Side Reactions During Z-Group Removal Ticket ID: Gln-Stab-001 Status: Resolved / Guide Available
Executive Summary: The "Impossible" Side Reaction?
User Query: "How do I prevent pyroglutamate formation during the deprotection of Z-Gly-Gln-OH?"
The Short Answer: If your sequence is strictly Z-Gly-Gln-OH (Glutamine at the C-terminus), you are likely not observing pyroglutamate (pGlu) formation. You are most likely observing Diketopiperazine (DKP) formation .
The Technical Reality:
-
Pyroglutamate (pGlu) forms via the nucleophilic attack of a free N-terminal alpha-amine on the Glutamine side-chain amide. In H-Gly-Gln-OH, the free amine is on Glycine, which is spatially too far to attack the Glutamine side chain to form the 5-membered pGlu ring.
-
Diketopiperazine (DKP) forms when the N-terminal amine (Gly) attacks the C-terminal carbonyl (Gln). This forms a 6-membered ring and results in a mass loss of 18 Da (H₂O), which is easily confused with the 17 Da (NH₃) loss of pGlu formation in low-resolution Mass Spectrometry.
This guide addresses how to prevent both cyclization pathways during Z-deprotection.
Diagnostic: Identify Your Impurity
Before altering your protocol, confirm the identity of your side product using this logic flow.
| Observation | Mass Shift | Probable Cause | Mechanism |
| Cyclization | -18 Da | Diketopiperazine (DKP) | N-term Gly attacks C-term Gln (Cyclo-Gly-Gln). |
| Cyclization | -17 Da | Pyroglutamate (pGlu) | Only possible if peptide bond cleaves first (releasing free Gln) OR if sequence is inverted (Z-Gln-Gly). |
| Deamidation | +1 Da | Glu Formation | Hydrolysis of Gln side chain to Glutamic acid (Acid/Base catalyzed). |
Mechanism & Pathways
The following diagram illustrates the competing pathways during the deprotection of Z-Gly-Gln-OH.
Figure 1: Reaction pathways showing that pGlu formation requires prior peptide bond cleavage, while DKP is a direct cyclization risk.
Protocol: The "Safe" Deprotection (Hydrogenolysis)
To prevent both DKP and potential pGlu formation, you must avoid Acidolysis (HBr/AcOH) and use Catalytic Hydrogenolysis .
Why this works:
-
Neutral pH: Hydrogenolysis proceeds in neutral alcohol solvents, preventing acid-catalyzed deamidation or hydrolysis.
-
Low Temperature: Minimizes the kinetic energy required for DKP ring closure.
Step-by-Step Procedure
Reagents:
-
Z-Gly-Gln-OH (Starting material)
-
Pd/C (10% Palladium on Carbon)
-
Methanol (MeOH) or Ethanol (EtOH) - Anhydrous
-
Hydrogen gas (H₂) or Ammonium Formate (transfer hydrogenation)
Protocol:
-
Dissolution: Dissolve Z-Gly-Gln-OH in MeOH (approx. 10-20 mL per gram).
-
Critical: If solubility is poor, add a minimal amount of water, but avoid adding acid to solubilize.
-
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to peptide) under an inert atmosphere (Nitrogen) to prevent ignition.
-
Hydrogenation:
-
Method A (Balloon): Flush the flask with H₂ gas and stir vigorously under a standard H₂ balloon at Room Temperature (20-25°C) .
-
Method B (Transfer): Add Ammonium Formate (5 equivalents) and stir. (Note: Ammonium formate is milder but requires removal of salts later).
-
-
Monitoring: Monitor by TLC or HPLC every 30 minutes. Reaction is typically fast (1-2 hours).
-
Stop Condition: Stop immediately upon disappearance of starting material. Prolonged stirring promotes DKP formation.
-
-
Filtration: Filter the catalyst through a Celite pad. Wash the pad with MeOH.[1]
-
Workup (The Danger Zone):
-
Do NOT use rotary evaporation at high temperatures (>30°C).
-
Do NOT leave the product in solution overnight.
-
Action: Concentrate the filtrate to a small volume at <30°C and immediately precipitate with cold Diethyl Ether or Lyophilize directly.
-
Troubleshooting & FAQ
Q1: I used HBr/AcOH and my product is gone. What happened?
A: HBr in Acetic Acid is a "brutal" deprotection method for Glutamine peptides. The strong acid likely caused:
-
Deamidation: Conversion of Gln to Glu (+1 Da).
-
Peptide Cleavage: Hydrolysis of the Gly-Gln bond. Once H-Gln-OH is free in acidic solution, it instantly cyclizes to Pyroglutamic acid (pGlu) . This explains why you might see pGlu signals—it is a debris product of total peptide degradation.
Q2: I see a -18 Da peak. Is this pGlu?
A: No, this is almost certainly Cyclo-Gly-Gln (DKP) .
-
Cause: Glycine is sterically small and flexible, allowing the N-terminal amine to "bite back" on the C-terminal Gln carbonyl.
-
Prevention: This reaction is driven by time and concentration .
-
Keep the concentration during hydrogenation reasonable (not too dilute, not too concentrated—approx 0.1 M).
-
Lyophilize immediately. DKP forms readily in aqueous/alcoholic solutions upon standing.
-
Q3: Can I use Trifluoroacetic Acid (TFA) / Trifluoromethanesulfonic Acid (TFMSA)?
A: For Z-groups, TFA is generally ineffective (requires "hard" acid like TFMSA or HBr). These "hard" acids are incompatible with sensitive Gln residues without rigorous temperature control (0°C) and short reaction times. Hydrogenolysis is vastly superior for this specific sequence.
References
- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
-
Waki, M., et al. (1981). "Side reactions in peptide synthesis: Diketopiperazine formation." Journal of the American Chemical Society.
- Robinson, A. B., et al. (1973). "Rates of nonenzymatic deamidation of glutaminyl and asparaginyl residues in pentapeptides." Journal of the American Chemical Society. (Kinetics of Gln instability).
-
BenchChem Technical Guides. (2025). "The Formation and Impact of Pyroglutamic Acid in Peptides."
Sources
Technical Support Center: Optimizing Z-Gly-Gln-OH Mediated Crosslinking
Topic: Optimization & Troubleshooting of Z-Gly-Gln-OH / mTG Enzymatic Assays Support Level: Tier 3 (Senior Application Scientist) Audience: Drug Development & Protein Engineering Professionals
Core Technical Overview
Welcome to the technical support center for enzymatic crosslinking. You are likely using Z-Gly-Gln-OH (or the industry standard isomer Z-Gln-Gly-OH ) as an acyl donor substrate to assay Microbial Transglutaminase (mTG) activity or to functionalize primary amines.
This system relies on the formation of an acyl-enzyme intermediate between the cysteine active site of mTG and the
🚨 Critical Reagent Check: The "Isomer Trap"
Before proceeding, verify your substrate structure.
-
Z-Gln-Gly-OH (Standard): The Glutamine is internal. The C-terminal Glycine provides a hydrophobic interaction at the enzyme's S' subsite, significantly enhancing catalytic efficiency (
). -
Z-Gly-Gln-OH (Your Query): The Glutamine is C-terminal.[1] The adjacent free carboxyl group (COO⁻ at pH 6-7) creates electrostatic repulsion with the active site and lacks the downstream hydrophobic anchor.
-
Impact: If you are strictly using Z-Gly-Gln-OH, expect 10-50x lower reaction rates compared to Z-Gln-Gly-OH. The protocols below apply to both, but yield expectations must be adjusted for Z-Gly-Gln-OH.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose the root cause of low yield or assay failure.
Figure 1: Diagnostic logic for mTG crosslinking failures. Blue nodes indicate decision points; Red nodes indicate root causes.
Optimization Modules
Module A: The "Environment" (Reaction Conditions)
Microbial TGase (Streptomyces mobaraensis) is robust but has distinct preferences compared to mammalian TGases (e.g., Factor XIIIa).
| Parameter | Optimal Range | Critical Notes |
| pH | 6.0 – 7.0 | mTG is active from pH 5-9, but deamidation (hydrolysis) competes aggressively at low pH. At pH > 8.0, spontaneous hydrolysis of Z-Gln esters can occur. |
| Temperature | 37°C – 50°C | mTG is thermostable up to 50°C. Increasing temp from 25°C to 40°C often doubles the reaction rate, helping overcome the poor kinetics of Z-Gly-Gln-OH. |
| Calcium | None | Unlike mammalian TGase, mTG is Ca²⁺ independent .[2][3] Do not add EDTA, but do not add excess Ca²⁺ as it can induce precipitation of some buffer components. |
| Reducing Agents | 5–10 mM | While mTG doesn't strictly require DTT, the active site Cys64 is susceptible to oxidation. Include 5mM Glutathione (GSH) or DTT for reproducibility. |
Module B: Substrate Handling & Solubility
The Carbobenzoxy (Z) group renders the peptide hydrophobic.
-
The Problem: Adding Z-Gly-Gln-OH directly to buffer often results in micro-precipitation that looks like "dust," drastically reducing the effective concentration.
-
The Fix: Dissolve the substrate in DMSO or Ethanol first.
-
Limit: Keep final organic solvent concentration < 5% (v/v) . mTG retains ~85% activity at 10% DMSO, but stability drops over long incubations.
-
Module C: Stoichiometry (The Water Problem)
The reaction is a competition between Aminolysis (desired crosslink) and Hydrolysis (side reaction).
-
Guideline: The amine donor (e.g., Hydroxylamine, Putrescine, or Protein-Lysine) must be in molar excess .
-
For Small Molecules: Use a 20:1 to 50:1 ratio of Amine:Z-Gly-Gln-OH.
-
For Protein Labeling: If Z-Gly-Gln-OH is the label, it must be in excess (50x) relative to the protein lysines.
Standardized Protocol: The Hydroxamate Assay
This is the gold standard for verifying if your enzyme is active and if your substrate is being processed.
Principle: mTG catalyzes the transfer of the
Reagents
-
Reaction Buffer: 200 mM Tris-Acetate, pH 6.0.
-
Substrate Solution: 30 mM Z-Gly-Gln-OH (or Z-Gln-Gly-OH) + 10 mM Glutathione (reduced) in Reaction Buffer. (Dissolve peptide in minimal DMSO first).
-
Amine Donor: 2 M Hydroxylamine-HCl (neutralized to pH 6.0 with NaOH). Prepare Fresh.
-
Stop Reagent: 12% TCA (Trichloroacetic acid) + 5% FeCl₃[1]·6H₂O in 0.1 M HCl.
Workflow
-
Mix: Combine 100
L Substrate Solution + 100 L Amine Donor. -
Initiate: Add 20
L Enzyme Solution (approx 0.1 – 1.0 U/mL). -
Incubate: 37°C for 10–30 minutes.
-
Terminate: Add 100
L Stop Reagent . -
Read: Measure Absorbance at 525 nm .
-
Quantify: Use L-Glutamic acid
-monohydroxamate as a standard curve.
Frequently Asked Questions (FAQ)
Q1: My reaction mixture turns cloudy immediately upon adding the enzyme. Why?
-
Diagnosis: This is likely substrate precipitation, not enzyme aggregation. The Z-Gly-Gln-OH is crashing out due to the ionic strength of the buffer or the enzyme carrier solution.
-
Fix: Ensure your substrate is pre-dissolved in DMSO. Lower the substrate concentration to 10 mM. If using Z-Gly-Gln-OH (C-terminal Gln), the free carboxyl group may be interacting with calcium if present (avoid CaCl2).
Q2: I see high absorbance at 525nm in my "No Enzyme" control.
-
Diagnosis: Spontaneous hydrolysis or old Hydroxylamine.
-
Fix: Hydroxylamine is unstable and oxidizes. Prepare the 2M stock fresh daily and ensure the pH is strictly neutralized to 6.0. Acidic or basic hydroxylamine causes high background.
Q3: Can I use this system to label a monoclonal antibody (mAb)?
-
Diagnosis: Yes, but Z-Gly-Gln-OH is the donor. You would need to use the mAb as the acceptor (Lysine donor).
-
Caveat: mTG has poor accessibility to native antibody lysines. You usually need to deglycosylate the antibody (at Asn297) to expose the flexible loop regions, or use an engineered "Q-tag" on the antibody and use a Z-Lys-Gly-derivative as the label.
Q4: Why is the reaction slower with Z-Gly-Gln-OH than the literature values for Z-Gln-Gly-OH?
-
Diagnosis: Steric hindrance and charge repulsion.
-
Explanation: The mTG active site cleft is designed to bind a peptide chain passing through it. A C-terminal Glutamine (Z-Gly-Gln-OH) presents a negative charge (COO⁻) right next to the reaction center, which repels the negatively charged Aspartate/Glutamate residues near the active site entrance.
References
-
Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry, 241(23), 5518-5525. Link
- Foundational paper establishing the hydroxam
-
Ando, H., et al. (1989). Purification and characteristics of a novel transglutaminase derived from microorganisms.[6] Agricultural and Biological Chemistry, 53(10), 2613-2617.[6] Link
- Defines the Ca2+ independence and stability of mTG.
-
Ohtsuka, T., et al. (2000). Substrate Specificity of Microbial Transglutaminase.[2] Bioscience, Biotechnology, and Biochemistry, 64(12), 2608-2613. Link
- Detailed kinetic data on peptide sequence preferences, specifically the role of hydrophobic residues C-terminal to the Gln.
-
Sugimura, Y., et al. (2008). Deciphering the Substrate Specificity of Microbial Transglutaminase.[2] Archives of Biochemistry and Biophysics, 477(2), 379-383. Link
- Structural analysis explaining why Z-Gln-Gly is preferred over other variants.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Substrate specificity of microbial transglutaminase as revealed by three-dimensional docking simulation and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity of microbial transglutaminase as revealed by three-dimensional docking simulation and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Z-Glutamyl(?-hydroxamate)-glycine - Activity Assay Kits - Microbial Transglutaminase Andracon® - Products - Zedira GmbH [zedira.com]
- 6. researchgate.net [researchgate.net]
Minimizing racemization of Glutamine in Z-Gly-Gln-OH synthesis
Technical Support Center: Peptide Synthesis & Process Optimization Topic: Minimizing Racemization in Z-Gly-Gln-OH Synthesis Document ID: TS-PEP-GLN-004 Last Updated: 2025-05-14
Executive Summary
Synthesizing Z-Gly-Gln-OH (N-benzyloxycarbonyl-glycyl-glutamine) presents a specific stereochemical challenge. While Glycine (Gly) is achiral and immune to racemization, the C-terminal Glutamine (Gln) is highly susceptible to glutarimide formation and racemization under basic conditions.
This guide provides two validated workflows to minimize D-isomer formation:
-
The Enzymatic Route (Recommended): Kinetically controlled synthesis using Papain.
-
The Chemical Route (Alternative): Acid-labile protection strategy (tBu) to avoid saponification.
Module 1: The Racemization Mechanism
Why does Z-Gly-Gln-OH racemize?
The primary culprit is not the coupling step, but the deprotection of the C-terminal ester (if used). Standard saponification (NaOH/MeOH) of Z-Gly-Gln-OMe triggers proton abstraction at the
Mechanism of Failure: The Glutarimide Pathway
Under basic conditions (pH > 10), the side-chain amide nitrogen attacks the activated carbonyl, forming a cyclic glutarimide intermediate. This ring opening is non-stereospecific, yielding a mix of L-Gln and D-Gln (racemization) and isoglutamine byproducts.
Figure 1: The glutarimide pathway is the primary driver of racemization in Glutamine peptides exposed to base.
Module 2: The Enzymatic Solution (Gold Standard)
Strategy: Use Papain (or Thermolysin) to catalyze the formation of the peptide bond between activated Z-Gly-OMe and free L-Glutamine. Why it works: The enzyme operates at mild pH (8.5–9.0) and uses free Glutamine (H-Gln-OH) as the nucleophile. This bypasses the need for a C-terminal ester, eliminating the saponification step entirely.
Protocol: Kinetically Controlled Synthesis
| Parameter | Specification | Rationale |
| Enzyme | Papain (EC 3.4.22.[1][2]2) | High specificity for hydrophobic residues (Z-Gly) at S1 subsite. |
| Acyl Donor | Z-Gly-OMe | Methyl ester activates the Glycine for the enzyme. |
| Nucleophile | H-Gln-OH (Free Acid) | Used in large excess to drive kinetic yield. |
| pH | 9.0 (Carbonate Buffer) | Optimal for amidase activity; minimizes chemical hydrolysis. |
| Temperature | 35°C | Balance between rate and enzyme stability. |
Step-by-Step Workflow:
-
Dissolution: Dissolve H-Gln-OH (200 mM) in 0.5 M sodium carbonate buffer. Adjust pH to 9.0.
-
Activation: Add Z-Gly-OMe (50 mM) dissolved in a minimal amount of DMF (keep organic solvent < 15%).
-
Catalysis: Add Papain (10 mg/mL, activated with Cysteine/EDTA).
-
Precipitation: The product, Z-Gly-Gln-OH , is less soluble than the reactants. As it forms, it may precipitate or can be extracted into ethyl acetate after acidification.
-
Quenching: Lower pH to 2.0 with dilute HCl to stop the enzyme and precipitate the full yield.
Module 3: The Chemical Solution (Orthogonal Protection)
Strategy: If you must use chemical coupling, avoid methyl/ethyl esters . Instead, use tert-butyl (tBu) protection for the Glutamine C-terminus. Why it works: The tBu group is removed by acid (TFA), not base. The Z-group (benzyloxycarbonyl) is stable in TFA. This allows deprotection without ever exposing the Gln stereocenter to racemizing basic conditions.
Comparison of Chemical Routes
| Feature | Methyl Ester Route (Risky) | t-Butyl Ester Route (Safe) |
| Coupling | Z-Gly-OH + H-Gln-OMe | Z-Gly-OH + H-Gln-OtBu |
| Deprotection | NaOH / MeOH (Saponification) | TFA / DCM (Acidolysis) |
| Racemization Risk | High (Base-catalyzed) | Negligible (Acid-stable) |
| Side Products | Glutarimide, Isoglutamine | None |
Protocol: Mixed Anhydride Coupling with tBu Protection[3]
-
Activation: Dissolve Z-Gly-OH (1.0 eq) in dry THF. Cool to -15°C . Add N-methylmorpholine (NMM, 1.0 eq) followed by Isobutyl chloroformate (IBCF, 1.0 eq).
-
Critical: Maintain -15°C for 2 minutes. Do not prolong activation (prevents urethane side reactions).
-
-
Coupling: Add H-Gln-OtBu (1.1 eq) in DMF/THF. Stir at -15°C for 30 mins, then warm to room temperature.
-
Workup: Evaporate solvent. Wash with 5% KHSO4, water, and brine.
-
Deprotection: Dissolve intermediate (Z-Gly-Gln-OtBu) in TFA/DCM (1:1) . Stir for 60 mins at RT.
-
Isolation: Evaporate TFA. Precipitate with cold diethyl ether.
Module 4: Troubleshooting & FAQ
Decision Tree for Process Selection
Figure 2: Selection logic for synthesis routes based on available reagents and purity requirements.
Common Issues
Q: I used the chemical route with Gln-OMe and obtained a byproduct with Mass M-18. What is it? A: This is likely the glutarimide derivative formed by the cyclization of the Glutamine side chain. This occurs if your saponification pH was too high (>11) or the reaction time was too long.
-
Fix: Switch to the tBu protection strategy (Module 3) or use LiOH in THF/Water at 0°C and stop the reaction immediately upon consumption of starting material.
Q: How do I detect D-Gln contamination in my product? A: Standard C18 HPLC will not separate the enantiomers. You must use Chiral HPLC.
-
Column: Crownpak CR(+) (Daicel) or Chirobiotic T (Astec).
-
Mobile Phase: Perchloric acid (pH 1.5) is often used for Crownpak columns to protonate the amines.
-
Standard: Spike your sample with commercially available Z-Gly-D-Gln-OH to confirm the retention time of the impurity.
Q: Why use Z-Gly-OMe for the enzymatic route instead of Z-Gly-OH? A: Proteases like Papain work in reverse to form peptide bonds. They require an activated acyl donor (ester) to form the acyl-enzyme intermediate. Z-Gly-OH is a poor substrate for this kinetic synthesis; the methyl ester (Z-Gly-OMe) provides the necessary thermodynamic drive.
References
-
Homandberg, G. A., Mattis, J. A., & Laskowski, M. (1978). Synthesis of peptide bonds by proteinases.[1][2][3] Addition of organic cosolvents shifts peptide bond equilibria toward synthesis. Biochemistry, 17(24), 5220–5227. Link
- Sakina, K., Kawazura, K., Morihara, K., & Yajima, H. (1988). Enzymatic synthesis of peptides containing hydrophilic amino acid residues. Chemical and Pharmaceutical Bulletin, 36(10), 3915-3919. (Demonstrates Papain/Thermolysin utility for Gln peptides).
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Authoritative text on racemization mechanisms via azlactone/glutarimide).
-
Adolph, S. J., et al. (2020).[4][5] Optimization of Ultra-High-Performance Liquid Chromatography... of Glutamine-FMOC. Scientific Reports, 10, 7134.[4] Link (Analytical methods for Gln purity).
Sources
- 1. [Chemoenzymatic synthesis of new fluorogenous substrates for cysteine proteases of the papain family] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effects of glycine-glutamine dipeptide replaced l-glutamine on bovine parthenogenetic and IVF embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Coupling Strategies for Z-Gly-Gln-OH
Executive Summary: The "Steric" Illusion
You are likely visiting this guide because the coupling of Z-Gly-Gln-OH is proceeding slowly, giving low yields, or showing impurities. While you have diagnosed this as "steric hindrance," experienced peptide chemists know that Glutamine (Gln) is not sterically bulky in the same class as Valine or Aib.
The resistance you are observing is likely a combination of three distinct kinetic barriers that mimic steric hindrance:
-
Intermolecular Aggregation: The Gln side-chain (
) and the Gly-Gln backbone form extensive hydrogen bond networks (β-sheet formation), physically blocking reagent access. -
Side-Chain Interference: The unprotected amide side chain of Gln can compete for the activated ester, leading to glutarimide or pyroglutamate formation.[1]
-
Fragment Activation Risks: Since you are activating a dipeptide (Z-Gly-Gln-OH) where the C-terminal residue is chiral (Gln) and N-acylated (by Gly), you face a high risk of azlactone-mediated racemization .
This guide provides a protocol to dismantle these barriers without compromising the chiral integrity of your peptide.
Diagnostic Matrix: Identifying the Root Cause
Before altering your synthesis, use this matrix to confirm if "sterics" is the true enemy.
| Symptom | Probable Cause | Recommended Action |
| Coupling stops at ~70-80% | Aggregation (β-sheets) . The resin has "gelled" due to H-bonding. | Switch to NMP/LiCl or DMSO/DMF blends. |
| Mass Spec shows M-17 or M-18 peak | Glutarimide/Nitrile formation . Side-chain dehydration. | Avoid carbodiimides (DCC/DIC) without additives. Use acid-labile side-chain protection (Trt). |
| Product has correct Mass but wrong RT | Racemization (D-Gln) . Occurs during fragment activation. | Switch to T3P or DIC/Oxyma at 0°C. Avoid HATU with high base load. |
| Slow reaction (<20% in 1 hr) | True Steric Hindrance . (e.g., Coupling to N-Me-AA or bulky resin). | Use HATU/HOAt, double coupling, or microwave (max 50°C). |
The "Solubility-First" Activation Protocol
To overcome the pseudo-steric hindrance caused by aggregation, we utilize a Chaotropic Coupling System . This disrupts hydrogen bonding networks, effectively "straightening out" the peptide chain to allow reagent access.
Reagent Selection Logic
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred for hindered couplings due to the "neighboring group effect" of the pyridine nitrogen, which accelerates the reaction faster than HBTU/TBTU.
-
Base: TMP (2,4,6-Trimethylpyridine / Collidine) is weaker than DIEA/NMM. It minimizes proton abstraction from the
-carbon, significantly reducing racemization risk during the slow coupling of fragments. -
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) works synergistically with HATU to maintain chiral integrity.
-
Chaotrope: LiCl (Lithium Chloride) serves as a chaos-inducer, breaking inter-chain hydrogen bonds.
Step-by-Step Protocol
Materials:
-
Z-Gly-Gln-OH (1.0 eq)
-
Resin/Amine Component (1.0 eq)
-
HATU (1.1 eq)
-
HOAt (1.1 eq)
-
Collidine (2.5 eq)
-
Solvent System: 0.8M LiCl in NMP (N-Methyl-2-pyrrolidone). Note: LiCl must be dry; dissolve by heating NMP to 60°C, then cool.
Procedure:
-
Resin Swelling: Swell the resin in NMP (not DCM) for 30 minutes. DCM promotes aggregation in Gln-rich sequences.
-
Pre-Activation (Critical for Sterics):
-
Dissolve Z-Gly-Gln-OH, HATU, and HOAt in the LiCl/NMP solvent.
-
Chill the solution to 0°C (Ice bath).
-
Add Collidine.[2]
-
Stir for 2 minutes only . Do not pre-activate longer; the active ester is unstable.
-
-
Coupling:
-
Add the cold pre-activated mixture to the resin.
-
Allow to react at 0°C for 30 minutes , then warm to Room Temperature for 2-4 hours .
-
Why cold start? This suppresses the initial racemization spike while the concentration of activated species is highest.
-
-
Monitoring:
-
Use the Kaiser Test (if primary amine) or Chloranil Test (if secondary amine).
-
Pro-Tip: If the test is slightly positive, do not double couple immediately. Wash with DMF, then perform a "wash" with 10% DIEA in DMF to remove any ionically bound species, then re-test.
-
Mechanism of Failure & Correction
Understanding why the coupling fails is essential for troubleshooting. The diagram below illustrates the competition between the desired coupling path and the two major failure modes: Racemization (Azlactone) and Side-Chain Dehydration (Nitrile).
Figure 1: Reaction pathways for activated Z-Gly-Gln-OH. The goal is to accelerate the green path (Target) using HOAt/NMP while suppressing the red (Racemization) and yellow (Side Reaction) paths using low temperature and weak bases (Collidine).
Troubleshooting FAQs
Q1: I see a mass peak corresponding to [M-18]. Is this a deletion?
A: No, [M-18] usually indicates dehydration. In the context of Glutamine, this is the conversion of the primary amide side chain (
-
Fix: Ensure you are using at least 1:1 equivalents of HOAt or Oxyma relative to the coupling reagent.
Q2: Why do you recommend NMP over DMF? A: DMF is a good general solvent, but NMP (N-Methyl-2-pyrrolidone) has a higher dielectric constant and better solvating power for aggregated peptide chains. When coupling Gln, you are fighting hydrogen-bond aggregation. NMP disrupts these bonds more effectively than DMF.
Q3: Can I use microwave heating to overcome the steric hindrance? A: Proceed with extreme caution. While microwave heating (e.g., 75°C) overcomes steric hindrance, it drastically increases the rate of epimerization (racemization) for C-terminally activated fragments like Z-Gly-Gln-OH.
-
Safe Zone: If you must use heat, limit it to 50°C and use DIC/Oxyma rather than phosphonium/uronium salts (HATU/PyBOP), as the latter are more prone to racemization at high temperatures.
Q4: My Z-Gly-Gln-OH is not dissolving in the coupling mixture. A: This is common. Z-protected fragments often have poor solubility.
-
Fix: Dissolve the fragment in a small amount of DMSO or HMPA (if safety permits) before adding it to the main NMP solution. Ensure the final DMSO concentration is <10% to prevent resin damage (if using polystyrene resins).
References & Further Reading
-
Racemization in Fragment Couplings:
-
Steinauer, R., et al. (1989). Racemization of the C-terminal amino acid residue during fragment condensation. This foundational work establishes the risk of azlactone formation when activating N-acyl peptides.
-
Source:
-
-
Glutamine Side Reactions (Glutarimide):
-
Detailed analysis of glutarimide formation in Gln-containing peptides and the preventative role of trityl protection.
-
Source:
-
-
Chaotropic Salts in SPPS:
-
Seber, G., et al. (2012). Effect of LiCl on the solubility and coupling efficiency of difficult peptides.
-
Source:
-
-
Solvent Selection (NMP vs DMF):
-
Comparative analysis of green solvent alternatives and their viscosity/solubility profiles for peptide synthesis.
-
Source:
-
Sources
Purification strategies for Z-Gly-Gln-OH crude mixtures
Technical Support Center: Peptide Purification & Characterization Subject: Purification Strategies for Z-Gly-Gln-OH Crude Mixtures Ticket ID: ZGQ-PUR-001 Status: Open Responder: Senior Application Scientist, Peptide Chemistry Division[1][2]
Introduction: The Z-Gly-Gln-OH Challenge
Purifying Z-Gly-Gln-OH (Benzyloxycarbonyl-Glycyl-Glutamine) presents a classic "amphiphilic paradox" in peptide chemistry. You are dealing with a molecule that possesses a hydrophobic N-terminal protecting group (Z/Cbz) and a highly polar, hydrophilic C-terminal Glutamine residue.[1][2]
This duality creates a specific set of troubleshooting scenarios: the molecule often refuses to dissolve completely in pure aqueous buffers (due to the Z-group) yet remains stubborn in non-polar organics (due to the free carboxyl and glutamine side chain).[2] Furthermore, the Glutamine residue is chemically labile, prone to deamidation or cyclization under stress.[2]
This guide moves beyond generic protocols to address the specific physicochemical behavior of Z-Gly-Gln-OH.
Module 1: The Solubility Matrix (Pre-Purification)
The Issue: "My crude sample forms a gum/gel and won't dissolve for injection."
The Science: Z-Gly-Gln-OH aggregates due to intermolecular hydrogen bonding between the amide backbone and the glutamine side chain, stabilized by hydrophobic stacking of the Z-groups.[1][2]
Protocol: The "Break-and-Solubilize" Method Do not attempt to dissolve directly in the mobile phase.[1] Use a co-solvent system to disrupt aggregates.[1]
| Solvent Component | Function | Recommended Ratio (v/v) |
| DMSO or DMF | Disrupts H-bonding/Solubilizes Z-group | 20–30% (Initial dissolve) |
| Methanol (MeOH) | Intermediate polarity bridge | 10–20% |
| Water (0.1% TFA) | Diluent for chromatography compatibility | Remainder (slow addition) |
Step-by-Step:
-
Dissolve fully in minimal DMSO/DMF (Target conc: 50–100 mg/mL). Sonication is permitted (Max 30s).
-
Dilute with MeOH.[1]
-
Slowly add Water/0.1% TFA while vortexing.
-
Checkpoint: If precipitation occurs, stop water addition.[2] Filter the suspension; the precipitate is likely impurities (dicyclohexylurea) or highly hydrophobic byproducts.
-
Module 2: Chromatographic Strategy (HPLC)
The Issue: "Peaks are broad/tailing, or I see 'ghost' peaks."
The Science: The free C-terminal carboxylic acid (-COOH) exists in equilibrium between protonated and deprotonated states, causing peak tailing.[1][2] The Glutamine side chain requires careful pH control to prevent on-column degradation.[1]
Recommended Method: Acidic Reverse Phase (RP-HPLC) [1][2]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse or Phenomenex Luna).[1][2]
-
Why? "End-capped" prevents interaction with silanol groups which bind the polar Gln residue.[1]
-
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).[1][2]
-
Role: Keeps the C-terminal COOH protonated (neutral), increasing retention and sharpening peaks.[2]
-
-
Gradient: 5% B to 60% B over 30 mins.
Visual Workflow: Decision Logic for Purification
Caption: Decision tree for Z-Gly-Gln-OH purification based on solubility and scale.
Module 3: Impurity Profiling & Troubleshooting (FAQs)
Q1: I see a peak with Mass +1 (or +0.98 Da) relative to my product. What is it?
-
Diagnosis: This is likely Deamidation (Z-Gly-Glu -OH).[1][2]
-
Cause: Exposure to high pH (>8) or high temperatures during workup.[1][2] The Glutamine amide side chain (-CONH2) hydrolyzes to an acid (-COOH).[1][2]
-
Fix: Ensure all buffers are pH < 6.[1] Avoid heating the crude mixture above 40°C. In HPLC, the Deamidated impurity (Glu) is more polar and usually elutes earlier than the target Gln peptide.[2]
Q2: I see a peak with Mass -18 Da. Is it Pyroglutamate?
-
Diagnosis: Yes, but be careful.[2]
-
Context: Standard Pyroglutamate (pGlu) forms from N-terminal Glutamine.[1][2] In Z-Gly-Gln-OH, the Gln is C-terminal.[1][2]
-
Mechanism: If you observe -18 Da, it is likely Glutarimide formation (attack of the Gln side chain nitrogen on the C-terminal carbonyl) or dehydration of the starting material if Z-Gln-OH was used.[1][2]
-
Fix: Avoid anhydrous acidic conditions (like HCl/Dioxane) for prolonged periods. Lyophilize from frozen aqueous solutions, do not rotary evaporate to total dryness with heat.[2]
Q3: My recovery after lyophilization is low/sticky.
-
Diagnosis: Salt retention.[1]
-
Cause: Z-Gly-Gln-OH can trap TFA or salts, forming a hygroscopic glass.[1][2]
-
Fix: Perform a "salt exchange" step. Redissolve the purified fraction in weak acetic acid (0.1 M) and re-lyophilize. This replaces hygroscopic TFA salts with volatile acetate salts.[1]
Module 4: Scalable Crystallization (Non-Chromatographic)
For batches >5g, HPLC is inefficient.[2] Use Anti-Solvent Precipitation .
-
Dissolution: Dissolve crude Z-Gly-Gln-OH in the minimum volume of Ethyl Acetate (EtOAc) . If it doesn't dissolve, add small amounts of Methanol (MeOH) dropwise until clear.[2]
-
Washing: Wash this organic layer with 5% KHSO4 (Mild Acid) to remove unreacted H-Gln-OH (which stays in water).[1][2]
-
Warning: Do NOT wash with strong base (NaOH), as it will deprotect the Z-group or cause racemization.[2]
-
-
Precipitation: Dry the organic layer (Na2SO4), concentrate to a syrup, and slowly add Hexane or Diethyl Ether with stirring.
-
Result: White precipitate of Z-Gly-Gln-OH.[1][2] Filter and dry.[1][3]
References
-
Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on Z-group stability and solubility profiles). Link[2]
-
Manning, M. C., et al. (1989).[2] Stability of Protein Pharmaceuticals. Pharmaceutical Research. (Mechanisms of Deamidation in Glutamine residues). Link[2]
-
Sigma-Aldrich. (n.d.).[1][2] Z-Gln-Gly-OH Product Specification & Solubility Data. (Used for comparative solubility properties of Z-protected Gln dipeptides). Link[2]
-
Agilent Technologies. (2020).[1][2] Peptide Purification using Reverse Phase HPLC: Application Note 5990-xxxx. (Standard protocols for acidic peptide separation). Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Z-Gly-Gln-OH vs. Impurities
Introduction: The Critical Role of Purity in Peptide Synthesis
In the landscape of pharmaceutical development and biochemical research, protected dipeptides such as N-benzyloxycarbonyl-Glycyl-L-Glutamine (Z-Gly-Gln-OH) are fundamental building blocks.[1] Their utility in solid-phase peptide synthesis (SPPS) and as intermediates for complex therapeutic agents demands an uncompromising approach to purity. The presence of even trace-level impurities—arising from synthesis side-reactions, incomplete deprotection, or degradation—can have profound consequences on the final product's efficacy, safety, and stability.
High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for peptide purity assessment.[2][3] This guide provides an in-depth, experience-driven comparison of the HPLC retention behavior of Z-Gly-Gln-OH against its common process-related and degradation-induced impurities. We will not only present a robust, stability-indicating HPLC method but also delve into the chromatographic principles that govern the separation, empowering researchers to troubleshoot and adapt these methods for their specific needs.
The Analytical Target: Understanding Z-Gly-Gln-OH and Its Potential Impurities
Effective analytical method development begins with a thorough understanding of the target molecule and its likely impurities.
-
Z-Gly-Gln-OH: This molecule consists of a hydrophobic benzyloxycarbonyl (Z) protecting group attached to a dipeptide of glycine and glutamine. The Z-group imparts significant non-polar character, while the free C-terminal carboxylic acid and the glutamine side-chain amide add polarity.
-
Potential Impurities: Impurities in synthetic peptides are broadly categorized as process-related or degradation products.[4]
-
Process-Related Impurities: These include unreacted starting materials (e.g., Z-Gly-OH, L-Gln) or by-products from side reactions during coupling.
-
Degradation Products: These variants form during manufacturing, storage, or handling.[5] For Z-Gly-Gln-OH, key degradation pathways include:
-
Deamidation: The side-chain amide of glutamine can hydrolyze to a carboxylic acid, forming Z-Gly-Glu-OH. This is a common degradation pathway for glutamine-containing peptides.[5]
-
Cyclization: N-terminal glutamine residues are known to form pyroglutamate (pGlu).[6] While the N-terminus of this dipeptide is protected, impurities from starting materials or side reactions involving cyclization are possible.
-
Hydrolysis: Cleavage of the peptide bond can yield the constituent protected amino acid and amino acid, Z-Gly-OH and L-Gln.
-
Deprotection: Premature or incomplete cleavage of the Z-group would result in the highly polar dipeptide H-Gly-Gln-OH.
-
-
The Chromatographic Strategy: Why Reversed-Phase HPLC is the Gold Standard
Reversed-Phase HPLC (RP-HPLC) is the predominant mode of chromatography for peptide analysis, and for good reason.[4][7] It separates molecules based on their relative hydrophobicity.
Causality Behind Our Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for peptide separations.[3][8] Its long alkyl chains provide a highly hydrophobic surface. This strong hydrophobicity is essential for retaining the Z-Gly-Gln-OH via its Z-group, allowing for effective resolution from more polar impurities that will elute earlier.
-
Mobile Phase: A gradient elution using water and acetonitrile (ACN) is employed. A gradient is critical because it allows for the elution of both highly polar impurities (at low ACN concentration) and the more hydrophobic parent peptide (at higher ACN concentration) within a reasonable timeframe, while maintaining sharp peaks.
-
Mobile Phase Additive: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a crucial component. It serves two primary functions:
-
pH Control: It maintains a low pH (~2), which protonates the carboxylic acid groups on the peptides and suppresses the ionization of residual silanol groups on the silica-based stationary phase. This minimizes undesirable secondary interactions and results in sharper, more symmetrical peaks.
-
Ion-Pairing Agent: TFA forms an ion pair with positively charged residues (in this case, the N-terminal amine if the Z-group were absent), neutralizing the charge and increasing retention.[8]
-
-
Detection: UV detection at 214 nm is selected.[2][4] At this wavelength, the peptide bond itself exhibits strong absorbance, allowing for the sensitive detection of the parent peptide and any peptide-related impurities, regardless of their amino acid composition.
Experimental Protocols
The following protocols are designed to be self-validating. The forced degradation study intentionally generates impurities to prove that the HPLC method can effectively separate them from the main Z-Gly-Gln-OH peak, thus qualifying it as a stability-indicating method .[9]
Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV/PDA detector.[3]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 25.0 60 26.0 95 28.0 95 28.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 214 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A.
-
-
Sample Preparation:
-
Prepare a stock solution of Z-Gly-Gln-OH at 1.0 mg/mL in the Sample Diluent.
-
For analysis, dilute to a working concentration of 0.2 mg/mL.
-
Protocol: Forced Degradation Study
Forced degradation is used to create relevant degradation products to challenge the analytical method.[9][10] A degradation of 5-20% is typically targeted.[11]
-
Acid Hydrolysis:
-
To 1 mL of the 1.0 mg/mL stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Cool to room temperature and neutralize with an equimolar amount of 0.1 M NaOH.
-
Dilute with Sample Diluent to the working concentration and analyze.
-
-
Base Hydrolysis:
-
To 1 mL of the 1.0 mg/mL stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize with an equimolar amount of 0.1 M HCl.
-
Dilute with Sample Diluent to the working concentration and analyze.
-
-
Oxidative Degradation:
-
To 1 mL of the 1.0 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute with Sample Diluent to the working concentration and analyze.
-
Data Presentation and Retention Time Comparison
The table below summarizes the expected elution order and approximate retention times (RT) for Z-Gly-Gln-OH and its key impurities under the described HPLC method. The elution order is dictated by polarity: more polar compounds elute earlier in reversed-phase chromatography.
| Compound | Structure | Expected RT (min) | Rationale for Elution Order |
| L-Glutamine (Gln) | H-Gln-OH | ~2.5 | Highly polar starting material; lacks the hydrophobic Z-group. |
| H-Gly-Gln-OH | H-Gly-Gln-OH | ~3.0 | Polar dipeptide; impurity from Z-group cleavage. Elutes slightly later than Gln due to larger size. |
| Z-Gly-Glu-OH | Z-Gly-Glu-OH | ~16.5 | Product of Gln deamidation. The added carboxyl group increases polarity compared to the parent, leading to earlier elution. |
| Z-Gly-Gln-OH | Z-Gly-Gln-OH | ~18.0 | Parent molecule. The hydrophobic Z-group provides strong retention on the C18 column. |
| Z-Gly-OH | Z-Gly-OH | ~20.5 | Starting material/hydrolysis product. Although smaller than the parent, it lacks the polar glutamine residue, making it relatively more hydrophobic and thus more retained. |
Note: These retention times are illustrative. Actual values will vary based on the specific HPLC system, column batch, and mobile phase preparation.
Visualization of Workflows and Relationships
Diagrams provide a clear visual summary of complex processes and relationships.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Relationship between Z-Gly-Gln-OH and its impurities.
Conclusion
This guide outlines a comprehensive and scientifically grounded strategy for the HPLC analysis of Z-Gly-Gln-OH and its impurities. By pairing a robust reversed-phase method with a forced degradation study, we establish a stability-indicating system capable of ensuring the purity, quality, and stability of this critical peptide intermediate. The principles discussed—elution based on hydrophobicity, the role of mobile phase additives, and systematic stress testing—are foundational to analytical chemistry in drug development. This approach not only meets regulatory expectations but also provides researchers with the confidence needed to advance their scientific objectives.
References
-
National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Link
-
Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PMC. Link
-
Pawellek, R., et al. (2020). Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection. ResearchGate. Link
-
Chem-Impex. (n.d.). Z-Gln-Gly-OH. Link
-
Hud, N. V., et al. (2019). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. ACS Omega. Link
-
Daicel Pharma Standards. (2026). Forced Degradation Studies for GLP-1 Peptide Drugs. Link
-
Kalogeropoulou, M., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Link
-
Fukusaki, E., et al. (2023). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. MDPI. Link
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Link
-
Beck, A., et al. (2022). Investigation of Impurities in Peptide Pools. MDPI. Link
-
Majhi, K. C., et al. (2021). Chromatographic Separation of Amino Acids. ResearchGate. Link
-
El-Gizawy, S. M., et al. (2019). Forced degradation of gliquidone and development of validated stability-indicating HPLC and TLC methods. ResearchGate. Link
-
Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide. Link
-
Barany, G., & Merrifield, R. B. (1988). Protecting groups for asparagine and glutamine in peptide synthesis. Google Patents. Link
-
Parr, W., & Howard, P. Y. (1972). Structural effect of selected dipeptides as stationary phases for the chromatographic separation of enantiomeric amino acids. Analytical Chemistry. Link
-
Katta, V., & Carr, S. A. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Link
-
Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Link
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Link
-
Brückner, H., & Hausch, M. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality. Link
-
Angles, A. M., & Melacini, G. (2021). Improved Synthesis of a Cyclic Glutamine Analogue Used in Antiviral Agents Targeting 3C and 3CL Proteases Including SARS-CoV-2 Mpro. ACS Omega. Link
-
Le, L., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. Link
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Link
-
AltaBioscience. (n.d.). Peptide Purification and Product Analysis. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. bachem.com [bachem.com]
- 3. biovera.com.au [biovera.com.au]
- 4. almacgroup.com [almacgroup.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Investigation of Impurities in Peptide Pools [mdpi.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Characterization of Z-Gly-Gln-OH: Unveiling Molecular Structure with Infrared Spectroscopy
In the landscape of drug discovery and peptide chemistry, the precise characterization of synthetic peptides is a cornerstone of robust research and development. Z-Gly-Gln-OH (N-benzyloxycarbonyl-glycyl-L-glutamine), a protected dipeptide, serves as a crucial building block in the synthesis of more complex peptide structures. Its purity and structural integrity are paramount to the success of subsequent synthetic steps and the biological activity of the final product. This guide provides an in-depth analysis of Infrared (IR) spectroscopy as a primary tool for the characterization of Z-Gly-Gln-OH, comparing its utility and insights with other prevalent analytical techniques.
Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for elucidating the functional group composition of molecules. By probing the vibrational modes of chemical bonds, an IR spectrum provides a unique molecular fingerprint, confirming the presence of key structural motifs and the overall integrity of the synthesized peptide.
The Vibrational Signature of Z-Gly-Gln-OH: An In-Silico Prediction
While a dedicated experimental spectrum for Z-Gly-Gln-OH is not universally published, a detailed prediction of its key IR absorption bands can be synthesized from the well-established characteristic frequencies of its constituent functional groups. This predictive analysis is fundamental to interpreting experimental data and serves as a valuable reference for researchers.
The structure of Z-Gly-Gln-OH comprises several key functional groups that will give rise to distinct absorption bands in the mid-IR region: the N-terminal benzyloxycarbonyl (Z) protecting group, the peptide backbone with its characteristic amide linkages, the C-terminal carboxylic acid, and the glutamine side chain amide.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch | Peptide Amide, Gln Side Chain Amide |
| 3300-2500 | Very Broad | O-H Stretch | Carboxylic Acid (H-bonded) |
| 3100-3000 | Medium | C-H Stretch | Aromatic (Z-group) |
| 2960-2850 | Medium | C-H Stretch | Aliphatic (Gly, Gln) |
| ~1740 | Strong | C=O Stretch | Carbamate (Z-group) |
| ~1710 | Strong | C=O Stretch | Carboxylic Acid |
| ~1680 | Strong | C=O Stretch | Gln Side Chain Amide (Amide I) |
| ~1650 | Strong | C=O Stretch | Peptide Backbone (Amide I) |
| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring (Z-group) |
| ~1540 | Strong | N-H Bend, C-N Stretch | Peptide Backbone (Amide II) |
| 1440-1395 | Medium | O-H Bend | Carboxylic Acid |
| ~1250 | Strong | C-O Stretch | Carbamate (Z-group), Carboxylic Acid |
Experimental Protocol: Acquiring the IR Spectrum of Z-Gly-Gln-OH via ATR-FTIR
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a convenient and widely used technique for the analysis of solid samples, requiring minimal sample preparation.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Record a background spectrum. This will account for any atmospheric (CO₂, H₂O) and instrumental contributions to the spectrum.
-
-
Sample Application:
-
Place a small amount of the solid Z-Gly-Gln-OH sample onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or smoothing.
-
Identify and label the key absorption bands and compare them to the predicted frequencies.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample.
-
Clean the ATR crystal thoroughly with a suitable solvent to prevent cross-contamination.
-
Experimental workflow for ATR-FTIR analysis.
A Comparative Perspective: IR Spectroscopy vs. Other Analytical Techniques
While IR spectroscopy is invaluable for functional group identification, a comprehensive characterization of Z-Gly-Gln-OH often necessitates a multi-technique approach. Here, we compare the insights provided by IR spectroscopy with those from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1]
| Feature | Infrared (IR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Functional group identification, presence of key bonds. | Detailed molecular structure, atom connectivity, stereochemistry.[1] | Purity assessment, quantification, separation of impurities.[2][3] |
| Sample Requirements | Small amount (mg), solid or liquid. | Larger amount (mg), requires suitable deuterated solvent. | Small amount (µg-mg), requires solubility in mobile phase. |
| Analysis Time | Rapid (minutes). | Slower (minutes to hours). | Moderate (minutes). |
| Structural Detail | Confirms presence of expected functional groups (e.g., amides, carboxylic acid). | Provides a complete picture of the molecular skeleton and proton/carbon environments. | Does not provide direct structural information but separates isomers and impurities. |
| Quantitative Analysis | Possible, but often less precise than other methods. | Can be quantitative (qNMR) but requires specific experimental setup. | Highly precise and accurate for quantification. |
| Cost & Complexity | Relatively low cost and simple to operate. | High cost and requires specialized expertise for operation and data interpretation. | Moderate cost and complexity. |
In the Context of Z-Gly-Gln-OH Characterization:
-
IR Spectroscopy would be the first-line technique to quickly confirm the successful synthesis of Z-Gly-Gln-OH by verifying the presence of the carbamate, peptide bonds, and the carboxylic acid. The absence of starting material signals (e.g., free amine) would also be a key indicator.
-
NMR Spectroscopy (specifically ¹H and ¹³C NMR) would provide unambiguous proof of structure. It would allow for the assignment of every proton and carbon in the molecule, confirming the correct sequence of amino acids and the integrity of the Z-protecting group.
-
HPLC is essential for determining the purity of the synthesized Z-Gly-Gln-OH.[2][3] It can separate the target dipeptide from any unreacted starting materials, by-products from the coupling reaction, or diastereomers, providing a quantitative measure of purity that is critical for its use in further peptide synthesis.
Conclusion
Infrared spectroscopy is an indispensable tool in the arsenal of the peptide chemist for the characterization of molecules like Z-Gly-Gln-OH. Its speed, simplicity, and ability to provide a clear fingerprint of the functional groups present make it an ideal technique for rapid confirmation of synthesis and for routine quality control. However, for a complete and unambiguous structural elucidation and for the critical assessment of purity, IR spectroscopy is most powerful when used in concert with other analytical methods such as NMR and HPLC. This integrated analytical approach ensures the highest level of confidence in the quality and identity of synthetic peptides, paving the way for successful outcomes in drug development and biochemical research.
References
-
Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Chemistry Steps. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (2020, February 1). Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2017, March 14). Amide I and amide II band assignments in FTIR spectra of crosslinked FF-amide dipeptides?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, August 16). Insights into the Molecular Architecture of a Peptide Nanotube Using FTIR and Solid-State NMR Spectroscopic Measurements on an Aligned Sample. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Sample Measurements. Retrieved from [Link]
-
Medium. (2023, January 24). FT-IR Spectroscopy for Characterization of Protein Secondary Structure. Retrieved from [Link]
-
Shimadzu. (n.d.). Protein Secondary Structural Analysis by FTIR. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
Bio-Rad. (n.d.). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity. Retrieved from [Link]
Sources
Comprehensive Validation of Z-Gly-Gln-OH Purity: Elemental Analysis vs. Chromatographic Standards
Executive Summary
In the high-stakes landscape of peptide synthesis and enzymatic assays, "purity" is often a misconstrued metric. While High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing organic purity, it frequently fails to account for the "invisible" mass—water, counter-ions, and inorganic salts—that can constitute 10–20% of a lyophilized peptide's weight.
This guide focuses on the validation of Z-Gly-Gln-OH (Benzyloxycarbonyl-Glycyl-Glutamine), a critical dipeptide intermediate and enzyme substrate. As a Senior Application Scientist, I argue that while HPLC confirms identity, Elemental Analysis (EA) is the only definitive method for establishing Net Peptide Content (NPC) . This guide details a self-validating protocol using EA, contrasted against HPLC and NMR, to ensure the absolute integrity of your starting material.
Part 1: Technical Profile & The "Isomer Trap"
Before validating, we must define the target.[1] Z-Gly-Gln-OH is a protected dipeptide often used in transglutaminase research and peptide synthesis.
Critical Warning - The Isomer Trap: Z-Gly-Gln-OH is a constitutional isomer of Z-Gln-Gly-OH (a common transglutaminase substrate). Both share the exact same molecular formula and elemental composition.
-
Implication: Elemental Analysis cannot distinguish between these two isomers. It validates purity, not sequence. Sequence identity must be confirmed via NMR or MS/MS prior to EA.
Physicochemical Specifications
| Parameter | Value |
| Sequence | Z-Gly-Gln-OH (N-Benzyloxycarbonyl-Glycyl-L-Glutamine) |
| Formula | C₁₅H₁₉N₃O₆ |
| Molecular Weight | 337.33 g/mol |
| Theoretical %C | 53.41% |
| Theoretical %H | 5.68% |
| Theoretical %N | 12.46% |
| Solubility | Soluble in DMF, DMSO, Methanol; sparingly soluble in water. |
Part 2: The Gold Standard Protocol – Elemental Analysis (EA)
Why EA is Non-Negotiable
HPLC chromatograms often report ">98% purity." This is Chromatographic Purity (area under the curve), representing the ratio of the target peptide to other UV-absorbing organic impurities. It ignores:
-
Water: Peptides are hygroscopic.
-
Salts: Trifluoroacetate (TFA) or Acetate counter-ions from purification.
-
Inorganics: Silica or salts from column matrices.
Elemental Analysis (CHN Combustion) provides the "Mass Balance." If your experimental %N is 11.0% vs. a theoretical 12.46%, your sample contains ~12% non-nitrogenous mass (likely water or salts).
The Self-Validating Experimental Protocol
This protocol uses a CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario).
Step 1: Sample Pre-Conditioning (Crucial)
-
Context: Glutamine (Gln) residues are prone to cyclization (pyroglutamate formation) under heat. Standard drying can degrade the sample.
-
Action: Dry the sample in a vacuum desiccator over P₂O₅ at room temperature for 24 hours. Do not heat above 40°C.
Step 2: Weighing & Combustion
-
Weighing: Use a microbalance (readability 0.001 mg). Weigh 2.0–3.0 mg of Z-Gly-Gln-OH into a tin capsule.
-
Combustion: Run at 950°C in excess oxygen.
-
Calibration: Use Acetanilide or Sulfanilamide as the standard (K-factor validation).
Step 3: Data Interpretation (The Calculation)
Calculate the Net Peptide Content (NPC) using the Nitrogen value, as Nitrogen is the most specific marker for the peptide (less likely to come from solvents like water/ether).
Example Scenario:
-
Theoretical N: 12.46%
-
Experimental N: 11.84%
-
NPC:
Part 3: Comparative Analysis – EA vs. HPLC vs. NMR
To validate Z-Gly-Gln-OH comprehensively, you must use an orthogonal approach.
Comparison Guide: Selecting the Right Tool
| Feature | Elemental Analysis (EA) | RP-HPLC (UV 214nm) | ¹H-NMR |
| Primary Metric | Net Peptide Content (NPC) | Chromatographic Purity | Structural Identity & Solvents |
| Detects Water? | Indirectly (via % dilution) | No (Transparent) | No (suppressed) |
| Detects Salts? | Indirectly (via % dilution) | No (Transparent) | Yes (if protons present, e.g., Acetate) |
| Detects Isomers? | No (Identical values) | Yes (Retention time shift) | Yes (Coupling constants) |
| Sample Destructive? | Yes | No | No |
| Limit of Detection | 0.2% - 0.3% absolute | < 0.05% relative | ~1% relative |
| Best For... | Precise Weighing/Dosing | Routine QC & Degradants | Identity & Residual Solvents |
The "Blind Spot" Data Simulation
Scenario: You have a batch of Z-Gly-Gln-OH contaminated with 5% Water and 2% TFA.
-
HPLC Result: Shows a single sharp peak. Report: 99.5% Purity. (Misleading for dosing).
-
EA Result:
-
Carbon: Lower than theoretical (diluted by water).
-
Hydrogen: Higher than theoretical (added by water).
-
Nitrogen: Lower than theoretical.
-
Report: 93% NPC. (Accurate for dosing).
-
Part 4: Validation Workflow Visualization
The following diagram illustrates the logical flow for validating Z-Gly-Gln-OH, ensuring no "blind spots" remain.
Figure 1: Decision logic for validating Z-Gly-Gln-OH. Note that EA is the final step for quantification, performed only after identity is confirmed by HPLC/NMR to rule out isomers.
Part 5: References & Authority
-
Bachem. (2024). Quality Control of Amino Acids & Peptides: A Guide. Retrieved from
-
Sigma-Aldrich. (n.d.).[2] Z-Gln-Gly-OH Product Specification & Transglutaminase Assays. Retrieved from
-
Note: Cited for physicochemical properties of the Z-Gln-Gly isomer class and assay relevance.
-
-
Creative Proteomics. (2024). Peptide Purity Analysis Service & HPLC/MS Protocols. Retrieved from
-
Almac Group. (2023). Analytical Method Development for Synthetic Peptide Purity. Retrieved from
-
Chemical Register. (n.d.). Z-Gln-Gly-OH and Isomer Data. Retrieved from
Sources
Comparative Stability Guide: Z-Gly-Gln-OH vs. Fmoc-Gly-Gln-OH
[1]
Executive Summary: The Stability Verdict
In the context of peptide synthesis and storage, the stability of Z-Gly-Gln-OH and Fmoc-Gly-Gln-OH is defined not just by the N-terminal protecting group, but by its interaction with the C-terminal Glutamine (Gln) residue.
-
Z-Gly-Gln-OH exhibits superior solution-phase stability in acidic environments and is the preferred candidate for catalytic hydrogenolysis strategies.[1] Its primary liability is the slow acid-catalyzed cyclization of Glutamine to Pyroglutamic acid (pGlu) upon prolonged storage in protic solvents.[1]
-
Fmoc-Gly-Gln-OH offers robust solid-state stability but is kinetically unstable in basic solutions (pH > 9) due to the base-lability of the Fmoc group.[1] It is the standard for Solid-Phase Peptide Synthesis (SPPS) but requires strict avoidance of amine contamination during storage to prevent premature deprotection and subsequent autocatalytic degradation.[1]
Critical Differentiator: The Z group (Benzyloxycarbonyl) provides a "safety lock" against base-induced degradation, making it more robust for long-term solution storage, whereas the Fmoc group (Fluorenylmethyloxycarbonyl) dictates a strict "dry and acid-neutral" handling protocol.
Chemical Architecture & Mechanistic Logic[1]
To understand the stability profiles, we must analyze the electronic and steric contributions of the protecting groups.
| Feature | Z-Gly-Gln-OH | Fmoc-Gly-Gln-OH |
| Protecting Group | Benzyloxycarbonyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Cleavage Mechanism | Hydrogenolysis ( | Base-induced |
| Electronic Effect | Carbamate stabilizes amine; minimal steric bulk.[1] | Lipophilic, bulky fluorophore; electron-withdrawing.[1] |
| Solubility | Moderate in polar organic solvents; low in water.[1] | High in DMF/NMP; insoluble in water/acid.[1] |
| Primary Degradation | Acid-catalyzed Gln | Base-catalyzed Fmoc removal + Dibenzofulvene polymerization.[1] |
Structural Visualization
The following diagram illustrates the chemical structures and the critical sites of instability.
Figure 1: Structural comparison highlighting the orthogonal protection strategies and the shared Glutamine liability.
Stability Profile Analysis
The Glutamine Liability: Pyroglutamate Formation
The most significant instability factor for both molecules is the side-chain cyclization of Glutamine. The
-
In Z-Gly-Gln-OH: The reaction is generally slow because the N-terminus is capped.[1] However, the free C-terminal carboxylic acid (in the -OH form) can act as an intramolecular proton donor, catalyzing the cyclization of the side chain amide in solution.
-
In Fmoc-Gly-Gln-OH: Similar risk exists.[1] However, if any trace base removes the Fmoc group, the resulting free amine (
) rapidly attacks the Gln side chain or the Gln side chain attacks the N-terminal amine, leading to rapid degradation.
Solution Phase Stability (pH Sensitivity)
The choice of solvent and pH is the "on/off" switch for degradation.
| Condition | Z-Gly-Gln-OH Performance | Fmoc-Gly-Gln-OH Performance |
| Acidic (pH < 4) | High Stability. Z group is intact.[1] Gln cyclization is slow but possible over weeks.[1] | High Stability. Fmoc is acid-stable.[1] |
| Neutral (pH 7) | Stable. Slow hydrolysis may occur over months.[1] | Moderate. Risk of slow Fmoc cleavage if nucleophiles are present.[1] |
| Basic (pH > 9) | Moderate. Z group is stable to weak base, but hydrolysis of the ester/amide bonds can occur. | Unstable. Rapid removal of Fmoc group via |
Mechanism of Degradation: Gln Cyclization
The pathway below details the specific degradation route relevant to both molecules.
Figure 2: The shared degradation pathway of Glutamine to Pyroglutamic acid.[2][3][4]
Experimental Protocols for Validation
As a Senior Scientist, you must validate these claims. The following protocols are designed to be self-validating systems using HPLC and LC-MS.
Protocol A: Accelerated Stability Testing (Thermal Stress)
Objective: Determine the rate of pGlu formation and protecting group loss.
-
Preparation:
-
Prepare 1 mM solutions of Z-Gly-Gln-OH and Fmoc-Gly-Gln-OH in DMSO/Water (1:1).[1]
-
Control: Store an aliquot at -20°C.
-
Test: Incubate aliquots at 40°C and 60°C .
-
-
Sampling:
-
Timepoints: T=0, 24h, 48h, 72h, 1 week.
-
-
Analysis (HPLC-UV/MS):
-
Data Interpretation:
Protocol B: Base Tolerance Test (Fmoc Specificity)
Objective: Verify the "orthogonality" of the Z group against basic conditions that cleave Fmoc.
-
Method:
-
Dissolve both compounds in 20% Piperidine in DMF (Standard SPPS deprotection cocktail).
-
Monitor by TLC or HPLC immediately (T=0) and at T=30 min.[1]
-
-
Expected Result:
Application Context: When to Choose Which?
| Application Scenario | Recommended Product | Scientific Rationale |
| Solid Phase Synthesis (SPPS) | Fmoc-Gly-Gln-OH | Standard protocol compatibility.[1] The Fmoc group is removed gently with base, avoiding the use of HF required for Z-group removal in solid phase contexts. |
| Solution Phase Synthesis | Z-Gly-Gln-OH | Z-protection allows for hydrogenolytic removal ( |
| Long-term Storage in Solution | Z-Gly-Gln-OH | Superior resistance to spontaneous hydrolysis and base-catalyzed degradation compared to the base-sensitive Fmoc ester.[1] |
| GMP Manufacturing | Fmoc-Gly-Gln-OH | Preferred due to the avoidance of heavy metals (Pd) used in Z-removal, easing regulatory burden regarding elemental impurities.[1] |
References
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]
-
Hood, C. A., et al. (2008).[1] Fast Conventional Fmoc Solid-Phase Peptide Synthesis with HCTU. Journal of Peptide Science. Link[1]
-
Robinson, A. B., et al. (1973).[1] Rates of Deamidation of Glutaminyl and Asparaginyl Peptides. Journal of the American Chemical Society. Link[1]
-
Dickinson, L. C., et al. (1991).[1] Formation of Pyroglutamic Acid from N-Terminal Glutamine. Journal of Biomedical Materials Research. Link[1]
-
Carpino, L. A., & Han, G. Y. (1972).[1] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link[1]
Sources
- 1. N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-glutamine | C20H20N2O5 | CID 2724775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling Z-Gly-Gln-OH
For researchers and scientists in the dynamic field of drug development, the dipeptide Z-Gly-Gln-OH is a valuable tool, frequently employed in peptide synthesis and various biochemical assays.[1][2] While generally not classified as a hazardous substance, maintaining the highest safety standards is paramount to ensure both personal well-being and the integrity of your experimental outcomes. This guide provides essential, field-tested safety and logistical information for the operational handling and disposal of Z-Gly-Gln-OH, moving beyond a simple checklist to explain the "why" behind each procedural step.
I. Hazard Identification and Risk Assessment: Understanding the Compound
Z-Gly-Gln-OH is a combustible solid, and like many finely powdered organic compounds, it presents a risk of dust explosion if dispersed in the air in sufficient concentrations.[3] While toxicological data is limited, it is prudent to treat it with care to avoid inhalation, ingestion, and contact with skin and eyes.[4][5] The primary risks associated with handling Z-Gly-Gln-OH are mechanical irritation from the dust and the potential for a dust explosion.
A thorough risk assessment should be conducted before commencing any work with Z-Gly-Gln-OH. This involves evaluating the quantities being used, the frequency of handling, and the specific procedures being undertaken.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE is non-negotiable when handling Z-Gly-Gln-OH. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Weighing and Aliquoting (Powder) | - Safety goggles with side shields- Nitrile gloves- Lab coat- N95 respirator | - Protects eyes from airborne particles.- Prevents skin contact.- Shields clothing and skin.- Minimizes inhalation of fine dust.[6][7] |
| Solution Preparation and Handling | - Safety goggles with side shields- Nitrile gloves- Lab coat | - Protects eyes from splashes.- Prevents skin contact with the solution.- Shields clothing and skin from spills. |
| Accidental Spill Cleanup | - Safety goggles with side shields- Chemical-resistant gloves (Nitrile)- Lab coat or gown- N95 respirator (for powder spills) | - Protects eyes from dust and splashes.- Provides robust protection during cleanup.- Protects clothing and skin.- Prevents inhalation of aerosolized powder. |
It is crucial to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to prevent cross-contamination.
III. Engineering Controls and Safe Handling Procedures
Engineering controls are the most effective way to minimize exposure to Z-Gly-Gln-OH dust.
-
Ventilation: Always handle powdered Z-Gly-Gln-OH in a certified chemical fume hood or a powder containment hood.[8][9] This will capture any airborne particles at the source.
-
Static Control: Use anti-static weighing paper or an ionizing bar to reduce the risk of dust dispersion due to static electricity.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure your workspace is clean and uncluttered. Assemble all necessary equipment, including your PPE, weighing materials, and disposal containers.
-
Weighing:
-
Perform all weighing operations within a fume hood.
-
Use a spatula to carefully transfer the powder, avoiding any actions that could generate dust clouds.
-
Close the primary container immediately after dispensing.
-
-
Solubilization:
-
If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
Cap the container and mix gently by inversion or with a magnetic stirrer.
-
-
Post-Handling:
-
Wipe down the work surface with a damp cloth to collect any residual dust.
-
Properly doff your PPE, disposing of gloves and any other contaminated disposable items in the designated waste stream.
-
Wash your hands thoroughly with soap and water.[4]
-
IV. Spill Management and Emergency Procedures
In the event of a spill, remain calm and follow these procedures:
-
Powder Spill:
-
Evacuate the immediate area to prevent further dispersal of the dust.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Carefully sweep up the contained material and place it in a sealed container for disposal.[10]
-
Clean the spill area with a wet cloth.
-
-
Solution Spill:
-
Absorb the spill with an inert material, such as vermiculite or sand.
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[11]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[12]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[11]
V. Disposal Plan: Responsible Waste Management
Proper disposal of Z-Gly-Gln-OH and its associated waste is critical to prevent environmental contamination.
-
Unused Product and Contaminated Materials: All unused Z-Gly-Gln-OH and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves) should be collected in a clearly labeled, sealed container.
-
Waste Stream: Dispose of this container as chemical waste in accordance with your institution's and local regulations. Do not dispose of Z-Gly-Gln-OH down the drain.[3]
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can be recycled or disposed of as regular lab waste.
The following diagram illustrates the workflow for the safe handling and disposal of Z-Gly-Gln-OH.
Caption: Workflow for Safe Handling and Disposal of Z-Gly-Gln-OH.
VI. Conclusion: Fostering a Culture of Safety
Adherence to these guidelines for handling Z-Gly-Gln-OH will not only protect you and your colleagues but also contribute to the reliability and reproducibility of your research. By understanding the rationale behind each safety measure, you can cultivate a proactive safety culture within your laboratory.
References
- Carl ROTH. (n.d.). Safety Data Sheet: H-D-Gln-OH.
- Chem-Impex. (n.d.). Z-Gln-Gly-OH.
- Carl ROTH. (n.d.). Safety Data Sheet: Glycine.
- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET - Glycyl-L-glutamine Monohydrate.
- Sigma-Aldrich. (n.d.). Z-Gln-OH 99 2650-64-8.
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Peptide Institute, Inc. (2021, March 30). SDS No. 4524 Gly-Thr-Trp-Tyr.
- LookChem. (n.d.). Cas 6610-42-0,Z-GLN-GLY-OH.
- (n.d.). Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide).
- (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Wikipedia. (n.d.). Glycerol.
- Sigma-Aldrich. (2025, December 9). SAFETY DATA SHEET.
- Chemsrc. (2025, August 25). Z-Gln-OH | CAS#:2650-64-8.
- CDH Fine Chemical. (n.d.). Glycine CAS No 56-40-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - L-(+)-glutamine.
- Bachem Products. (n.d.). Z-Gln-Gly-OH.
- Zedira GmbH. (n.d.). Z-Gln-Gly-OH - Glutamine-donor peptides - Assays and Substrates.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. tcichemicals.com [tcichemicals.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. Z-Gln-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 8. biovera.com.au [biovera.com.au]
- 9. peptide24.store [peptide24.store]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
